molecular formula PtS2 B8136801 Platinum(IV) sulfide

Platinum(IV) sulfide

Cat. No.: B8136801
M. Wt: 259.2 g/mol
InChI Key: QKYBXDISNPADCG-UHFFFAOYSA-N
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Description

Significance in Contemporary Materials Science and Chemistry

The significance of Platinum(IV) sulfide (B99878) in modern science stems from its distinct physical and chemical properties. It is a black, semiconducting solid with a layered crystal structure. wikipedia.orgfuncmater.com In this structure, a layer of platinum atoms is sandwiched between two layers of sulfur atoms, forming S-Pt-S sheets. ontosight.ai These layers are held together by weak van der Waals forces, which allows for the exfoliation of the bulk material into thin, two-dimensional (2D) layers, down to a single monolayer. ontosight.aihqgraphene.com

This 2D nature is central to its importance. Unlike bulk PtS₂, which has a small indirect bandgap, monolayer PtS₂ possesses a much larger bandgap, making it a versatile semiconductor. hqgraphene.comaip.org This layer-dependent bandgap, which can be tuned from approximately 0.25 eV in bulk to 1.6-1.77 eV in a monolayer, offers the potential for tailored electronic and optoelectronic device applications without complex material engineering. hqgraphene.comaip.org Furthermore, its high catalytic activity and stability make it a valuable compound in chemical synthesis, where it is used to promote the formation of carbon-carbon and carbon-heteroatom bonds in the production of fine chemicals and advanced materials. a2bchem.com The compound's high purity grades also enhance its utility as a scientific standard and in optical applications. americanelements.comfishersci.dk

Scope of Academic Inquiry into Platinum(IV) Sulfide Systems

Academic research into this compound is broad, covering its synthesis, characterization, and application. A primary focus of inquiry is the synthesis of high-quality, large-area PtS₂ films and single crystals. researchgate.netaip.org Researchers employ methods such as chemical vapor transport (CVT) and chemical vapor deposition (CVD), often by sulfurizing pre-deposited platinum films, to create materials with controlled thickness and high uniformity. aip.orgwikipedia.orgaip.org

A significant area of investigation involves the material's electronic and optical properties. Studies using density functional theory (DFT) and experimental measurements explore its prominent layer-dependent band structure. aip.org Research indicates that monolayer PtS₂ is a semiconductor with an indirect bandgap, a feature that distinguishes it from some other TMDCs. aip.orgresearchgate.net The unique electronic structure and semiconducting behavior are being explored for uses in next-generation nanoelectronics, including field-effect transistors (FETs) and phototransistors. ontosight.aiaip.org

In the field of catalysis, research is ongoing to understand and leverage the high surface area and unique electronic configuration of PtS₂ layers. ontosight.ai It has been identified as an effective catalyst for various chemical reactions, including the hydrogen evolution reaction (HER). ontosight.ai Its resistance to sulfur poisoning, a common issue with platinum-based catalysts, makes it particularly suitable for purifying sulfur-containing gases by removing trace oxygen. google.com The creation of heterostructures, combining PtS₂ with other 2D materials like MoSe₂ or GaS, is another active research frontier aimed at developing novel materials for energy conversion and optoelectronic applications. researchgate.netresearchgate.net

Data Tables

Table 1: General Properties of this compound This table outlines the fundamental physical and chemical properties of the compound.

PropertyValueSource(s)
IUPAC NameThis compound wikipedia.org
Chemical FormulaPtS₂ wikipedia.orgfuncmater.com
Molar Mass259.22 g/mol scbt.com
AppearanceBlack solid wikipedia.orgfuncmater.com
Density7.86 g/cm³ wikipedia.orgfuncmater.com
Crystal StructureCadmium iodide (CdI₂) type, Trigonal wikipedia.orghqgraphene.com

Table 2: Layer-Dependent Electronic Properties of this compound This table highlights a key area of research: the variation in the electronic bandgap with the material's thickness.

Material FormBandgap TypeBandgap Value (eV)Source(s)
BulkIndirect0.25 hqgraphene.comaip.org
MonolayerIndirect~1.6 - 1.77 hqgraphene.comaip.org
NanoclustersIndirect1.58 acs.org
Few-Layer Filmp-type semiconductor behaviorN/A aip.org

Properties

IUPAC Name

platinum(4+);disulfide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Pt.2S/q+4;2*-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYBXDISNPADCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[Pt+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

PtS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Growth Mechanisms of Platinum Iv Sulfide

Solution-Based Synthesis Approaches

Solution-based methods offer advantages in terms of milder reaction conditions and control over nanoparticle morphology. These approaches include controlled precipitation from aqueous solutions and solvothermal techniques where solvents are used under elevated temperature and pressure.

Controlled Precipitation and Solvothermal Methods

Controlled precipitation involves the reaction of a soluble platinum(IV) precursor with a sulfur source in a liquid medium to induce the formation of insoluble PtS₂. For instance, platinum and rhodium can be precipitated from a chloride-based solution using sodium hydrosulfite as a reducing and sulfurizing agent. uct.ac.za

Solvothermal and hydrothermal (where water is the solvent) syntheses are versatile methods for producing crystalline PtS₂ nanoparticles. mdpi.com These processes are typically carried out in a sealed vessel, such as an autoclave, where the pressure and temperature are elevated above ambient conditions. mdpi.com This environment facilitates the dissolution and reaction of precursors, leading to the formation of well-defined nanomaterials.

One specific solvothermal approach involves the thermolysis of a single-source precursor, bis(morpholinyl-4-carbodithioato)-platinum(II), in a high-boiling point solvent like hexadecylamine (B48584) (HDA). researchgate.net By varying the reaction temperature, the morphology and size of the resulting PtS₂ nanoparticles can be controlled. researchgate.net For example, reactions at 120 °C, 180 °C, and 240 °C have been shown to produce bead-like, quasi-spherical, and spherical nanoparticles, respectively, with particle sizes influenced by the temperature. researchgate.net

Table 1: Effect of Temperature on Solvothermal Synthesis of PtS₂ Nanoparticles researchgate.net
Reaction Temperature (°C)Resulting MorphologyParticle Size Range (nm)Optical Band Gap (eV)
120Bead-like12.46–64.974.25
180Quasi-spherical38.44–59.313.91
240Spherical11.45–46.853.58

Another method utilizes a one-step hydrothermal/solvothermal process to prepare platinum-based catalysts on a support material like titanium dioxide (TiO₂). mdpi.com By changing the solvent (e.g., water, methanol (B129727), ethanol), the size of the deposited platinum particles can be systematically varied. mdpi.com

Deposition onto Sulfide (B99878) Mineral Substrates from Aqueous Platinum(IV) Precursors

The interaction between aqueous platinum(IV) complexes and the surfaces of sulfide minerals is a significant process in geochemistry and mineral processing, and it serves as a method for PtS₂ formation at low temperatures. semanticscholar.orgfrontiersin.org Studies using solutions of hexachloroplatinic acid (H₂PtCl₆) have shown that platinum can be deposited onto various sulfide minerals, including pyrite (B73398) (FeS₂), pyrrhotite (B1172379) (Fe₁₋ₓS), galena (PbS), and chalcopyrite (CuFeS₂). semanticscholar.org

The deposition mechanism is a multi-step process. Initially, platinum(IV) chloride complexes, [PtCl₆]²⁻, are adsorbed onto the surface of the sulfide mineral. semanticscholar.orgfrontiersin.org Following adsorption, a reduction-sulfidation reaction occurs. The surface sulfur anions of the mineral act as a reductant, causing the reduction of Pt(IV) to Pt(II). semanticscholar.org Simultaneously, chloride ions in the coordination sphere of the platinum complex are substituted by sulfide groups from the mineral surface. semanticscholar.orgfrontiersin.org

This leads to the formation of Pt(II) sulfides. Further reaction can lead to the formation of Pt(IV) sulfide, such as PtS₂. semanticscholar.org X-ray photoelectron spectroscopy (XPS) analysis of a pyrite surface after interaction with a H₂PtCl₆ solution revealed the presence of Pt(II) and Pt(IV) species bound to both sulfur and chlorine. semanticscholar.org A Pt 4f₇/₂ component with a binding energy of 74.1 eV, observed after the initial stages of reaction, is attributed to the formation of Pt(IV) sulfide. semanticscholar.org In some cases, such as on the surface of the mineral valleriite, the reduction can proceed all the way to metallic platinum, Pt(0). semanticscholar.orgfrontiersin.org

The rate and extent of platinum deposition are highly dependent on the type of sulfide mineral. semanticscholar.orgfrontiersin.org The reactivity of common sulfide minerals towards platinum deposition generally increases in the order of pyrite < chalcopyrite < valleriite < galena, pyrrhotite. semanticscholar.org The highest deposition rates have been observed on galena and valleriite, while the lowest rates occur on pyrite and pyrrhotite. semanticscholar.orgfrontiersin.org This difference is linked to the reactivity of the surface sulfur anions, which are involved in the reduction and substitution reactions. semanticscholar.org

Surface pre-treatment also plays a critical role. For instance, moderate pre-oxidation of a pyrrhotite surface can promote the subsequent deposition of platinum. semanticscholar.orgfrontiersin.org Conversely, pre-oxidation of pyrite has been found to decrease the amount of deposited platinum, likely because the oxidized surface retards the adsorption of the platinum complex ions. semanticscholar.orgfrontiersin.org

Table 2: Relative Deposition Rates of Platinum on Various Sulfide Minerals semanticscholar.orgfrontiersin.org
Sulfide MineralChemical FormulaRelative Pt Deposition Rate
PyriteFeS₂Lowest
PyrrhotiteFe₁₋ₓSLow
ChalcopyriteCuFeS₂Intermediate
GalenaPbSHigh
Valleriite4(Fe,Cu)S·3(Mg,Al)(OH)₂Highest

High-Temperature and Solid-State Synthesis

High-temperature methods are employed to produce highly crystalline, bulk PtS₂. These techniques typically involve the direct reaction of elemental precursors or the conversion of a platinum source in a sulfur-rich atmosphere at elevated temperatures.

Direct Solid-State Reaction of Elemental Precursors

A common solid-state route to synthesize polycrystalline Platinum(IV) sulfide involves the direct reaction of high-purity elemental platinum and sulfur. mdpi.com In a typical procedure, stoichiometric amounts of platinum and sulfur powders are thoroughly mixed, pressed into a pellet, and sealed in an evacuated quartz tube. mdpi.com The sealed ampoule is then annealed at a high temperature, for example, 800 °C, for an extended period, which can be as long as three weeks, to ensure a complete reaction and formation of the hexagonal PtS₂ crystalline phase. researchgate.netmdpi.com A slow, controlled cooling process over several days is necessary to obtain a well-ordered material. mdpi.com

Another high-temperature approach is the thermally assisted conversion (TAC) of a pre-deposited platinum film. frontiersin.org In this method, a thin film of metallic platinum is first deposited onto a substrate. The film is then annealed at a moderately high temperature, such as 500 °C, in a sulfur-rich atmosphere, often with a carrier gas like an H₂/Ar mixture. frontiersin.org This process sulfurizes the platinum film, converting it into polycrystalline PtS₂. frontiersin.org The synthesis of PtS₂ via TAC occurs at significantly lower temperatures compared to other transition metal dichalcogenides like those of molybdenum or tungsten. frontiersin.org

Challenges in Homogeneity and Particle Size Control

The synthesis of this compound (PtS₂) with uniform composition and controlled particle size presents significant challenges. rsc.org Achieving homogeneity is often difficult because the synthesis process can lead to the formation of non-stoichiometric phases or mixtures of different platinum sulfides. Controlling particle size is crucial as it directly influences the material's properties. rsc.org For instance, in catalytic applications, decreasing the particle size of the active component can enhance catalytic activity by increasing the surface area and the number of active sites. rsc.org

Several factors contribute to these challenges. In methods like flame aerosol synthesis, while it offers good control over particle size, the rapid quenching required to suppress particle growth can also lead to incomplete reactions or the formation of amorphous material. rsc.org In wet chemical methods, the tendency of nanoparticles to agglomerate, especially during high-temperature calcination steps, makes it difficult to maintain a narrow particle size distribution. rsc.orgacs.org The choice of precursors, reducing agents, and surfactants, as well as reaction parameters like temperature and pH, all play a critical role in determining the final particle size and homogeneity. acs.orgresearchgate.net For example, in polyol synthesis, the use of a base can lead to the formation of stable complexes with platinum ions, which in turn reduces the reaction rate and helps control particle size. researchgate.net

Chemical Vapor Transport (CVT) Technique for Single Crystal Growth

The Chemical Vapor Transport (CVT) technique is a widely used and reliable method for growing high-quality single crystals of transition metal dichalcogenides (TMDs), including this compound. arxiv.orgmpg.deresearchgate.net This method is particularly suitable for materials that melt incongruently or have very high melting points, making melt growth techniques challenging. arxiv.orgnih.gov

In a typical CVT process for PtS₂, a platinum source (either elemental platinum or platinum sulfide powder) and a transport agent (commonly a halogen like iodine or sulfur itself) are sealed in an evacuated quartz ampoule. researchgate.netnih.govmdpi.com The ampoule is then placed in a two-zone tube furnace, creating a temperature gradient between the source zone and the growth (or sink) zone. nih.govmdpi.com The transport agent reacts with the platinum source at the hotter end to form volatile gaseous species. These gaseous molecules then diffuse to the cooler end of the ampoule, where they decompose, depositing PtS₂ crystals and releasing the transport agent, which then diffuses back to the source zone to continue the cycle. mdpi.com This process allows for the slow and controlled growth of single crystals with well-defined crystallographic faces. mpg.de

Optimization of Growth Parameters: Temperature, Sulfur Pressure, and Reaction Time Regimes

The successful growth of high-quality PtS₂ single crystals via CVT is highly dependent on the precise control and optimization of several key parameters, including temperature, sulfur pressure, and reaction time.

Temperature: The temperatures of the source and sink zones, and the resulting temperature gradient, are critical. mdpi.commdpi.com The source temperature must be high enough to ensure a sufficient reaction rate between the platinum and the transport agent, while the sink temperature determines the supersaturation of the gaseous species and thus the nucleation and growth rate of the crystals. mdpi.com For the synthesis of PtS₂, typical source temperatures can range from 800-850°C, with the sink zone being slightly cooler. nih.govresearchgate.net The temperature gradient drives the transport process, and a larger gradient generally leads to a higher growth rate. mdpi.comglobaljournals.org

Sulfur Pressure: The pressure of the sulfur vapor within the sealed ampoule is another crucial factor. nih.govresearchgate.net Sufficient sulfur pressure is necessary to ensure the formation of the desired PtS₂ phase and to facilitate the transport reaction. nih.govresearchgate.net The sulfur pressure can be controlled by adjusting the amount of excess sulfur added to the ampoule and by controlling the temperature of the coldest point in the ampoule, which determines the partial pressure of sulfur. nih.govresearchgate.net

Reaction Time: The duration of the growth process also plays a significant role in the size and quality of the resulting crystals. Longer reaction times generally allow for the growth of larger and more well-defined crystals. For instance, in one experiment, obtaining 50 mg of PtS₂ crystals took two months. arxiv.orgnih.gov In another study focusing on thin films, a reaction time of 120 minutes was found to be optimal for producing hexagonal single-crystal PtS₂. aip.org

The table below summarizes the influence of these parameters on PtS₂ growth as reported in a study on thin film synthesis. aip.org

ParameterValueObservation
Reaction Time 60 minIncomplete formation of PtS₂
120 minWell-defined hexagonal PtS₂ single crystals
180 minThicker, less uniform PtS₂ layers
Reaction Temperature 500 °CSmaller, less defined PtS₂ grains
550 °COptimal for hexagonal single-crystal growth
600 °CLarger, but more irregular PtS₂ structures
Role of Temperature Gradients in Directional Crystal Growth

The temperature gradient is the primary driving force for the directional growth of crystals in the CVT method. d-nb.infovnu.edu.vn By establishing a controlled temperature difference between the source and sink zones of the reaction ampoule, the transport of gaseous species occurs in a specific direction, leading to the preferential growth of crystals at the cooler end. d-nb.infovnu.edu.vn

The magnitude of the temperature gradient directly influences the crystal growth rate. mdpi.comglobaljournals.org A larger temperature gradient generally results in a faster transport of material and, consequently, a higher growth rate. mdpi.com However, an excessively high growth rate can be detrimental to crystal quality, leading to the formation of defects and polycrystalline material. Therefore, a careful balance must be struck to achieve a reasonable growth rate while maintaining high crystalline perfection.

The shape of the isotherms within the growth zone also plays a role in the morphology of the resulting crystals. mdpi.com Smooth and slightly convex isotherms are desirable as they promote stable growth fronts and can lead to the formation of large, high-quality single crystals with well-defined facets. mdpi.com The ability to control the temperature profile within the furnace is thus essential for successful directional crystal growth. vnu.edu.vn

Substrate Engineering and Epitaxial Alignment Considerations

For the growth of thin films and in applications where precise orientation is required, substrate engineering and achieving epitaxial alignment are crucial. pku.edu.cnresearchgate.nethku.hk Epitaxy refers to the growth of a crystalline film on a crystalline substrate, where the crystallographic orientation of the film is determined by that of the substrate. arxiv.org

The choice of substrate is critical and is often based on factors such as crystal symmetry, lattice matching, and chemical compatibility. arxiv.org For transition metal dichalcogenides like PtS₂, substrates with hexagonal symmetry, such as sapphire (α-Al₂O₃) and silicon carbide (SiC), are often suitable choices. arxiv.org Even with a lattice mismatch, van der Waals interactions between the film and the substrate can be strong enough to induce in-plane alignment. arxiv.org

Substrate surface properties, including termination type and the presence of steps or terraces, can significantly influence the nucleation and growth of the film. acs.org For instance, the surface reconstruction of a substrate can create templates that guide the alignment of the growing domains. acs.org In some cases, a passivation layer or an interfacial layer can form between the substrate and the film, which can play a key role in mediating the epitaxial growth. acs.org Careful control of growth parameters such as temperature, pressure, and gas flow rates is necessary to achieve large-area, single-crystal epitaxial films. pku.edu.cn

Thin Film Deposition via Magnetron Sputtering and Subsequent Sulfurization

A two-step method combining magnetron sputtering with a subsequent sulfurization process is an effective technique for producing thin films of this compound. aip.orgresearchgate.netmdpi.com This approach offers excellent control over film thickness and uniformity. mdpi.comagc-plasma.com

In the first step, a thin film of platinum is deposited onto a substrate using magnetron sputtering. aip.orgresearchgate.net This is a physical vapor deposition (PVD) technique where a target material (platinum) is bombarded with energetic ions from a plasma, causing atoms to be ejected and deposited onto the substrate. agc-plasma.com The use of magnetic fields in magnetron sputtering enhances the ionization efficiency of the plasma, leading to higher deposition rates. agc-plasma.com

In the second step, the platinum-coated substrate is subjected to a sulfurization process. aip.orgresearchgate.net This is typically done by heating the substrate in a sulfur-rich atmosphere at an elevated temperature. aip.orgmdpi.com The platinum film reacts with the sulfur vapor to form a PtS₂ thin film. The quality, crystallinity, and stoichiometry of the final PtS₂ film are highly dependent on the parameters of the sulfurization step, such as temperature, time, and sulfur vapor pressure. aip.orgresearchgate.net For example, studies have shown that a sulfurization temperature of 550°C and a time of 120 minutes can yield well-defined hexagonal PtS₂ single crystals on a silicon substrate. aip.org This two-step method has been successfully used to synthesize large-area and uniformly thick few-layer PtS₂ films. aip.orgresearchgate.net

Hydrothermal Synthesis Routes

Hydrothermal synthesis is another viable method for producing platinum-group sulfides, including this compound. geoscienceworld.org This technique involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. core.ac.uk

For the synthesis of sulfide minerals, a source of the metal (e.g., a platinum salt) and a sulfur-containing reagent are dissolved in water. geoscienceworld.orgcore.ac.uk The mixture is then heated, causing the pressure inside the autoclave to increase. Under these conditions, the solubility of the reactants and the reaction rates are enhanced, leading to the crystallization of the desired sulfide product. core.ac.uk

Hydrothermal methods offer several advantages, including the ability to produce crystalline materials at relatively low temperatures and the potential to control particle size and morphology by adjusting parameters such as reactant concentrations, temperature, pressure, and reaction time. core.ac.ukresearchgate.net For instance, hydrothermal synthesis has been employed to prepare nano-sized sulfide particles with high crystallinity. core.ac.ukrsc.org While direct synthesis of PtS₂ via this route is less commonly reported than for other metal sulfides, the interaction of aqueous platinum(IV) chloride complexes with sulfide minerals has been studied, indicating the potential for platinum sulfide formation under hydrothermal conditions. mdpi.com This method has also been used to synthesize platinum-loaded catalysts on various supports. researchgate.net

Theoretical and Computational Investigations of Growth Mechanisms

Theoretical and computational modeling provides indispensable insights into the fundamental processes governing the formation of this compound (PtS₂). These methods allow for the exploration of atomic-scale interactions and dynamic pathways that are often difficult to observe directly through experimental means. By simulating the conditions of synthesis, researchers can elucidate the complex mechanisms of nucleation, layer assembly, and crystal growth, which are critical for controlling the material's properties.

Molecular Dynamics Simulations of Nucleation and Layer Assembly

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the growth of two-dimensional materials like PtS₂. aip.orgnih.govresearchgate.netmdpi.com These simulations model the system at an atomic level, calculating the forces between atoms and tracking their movements over time to reveal the dynamic evolution of the material's structure. researchgate.netacs.org This approach provides a window into the initial stages of crystal formation, from the aggregation of precursor atoms to the assembly of well-defined layers.

Recent research has combined experimental synthesis with MD simulations to clarify the growth mechanism of single-crystal PtS₂. aip.orgnih.govresearchgate.net In these studies, a model is constructed to simulate the deposition and reaction of platinum (Pt) and sulfur (S) atoms on a substrate, such as SiO₂/Si, under conditions mimicking chemical vapor transport. nih.gov The simulations track the atomic trajectories and energy states as the system evolves, revealing the key steps in the nucleation and subsequent layer-by-layer assembly of the 1T-phase PtS₂ crystal structure. aip.orgresearchgate.net

The simulations typically begin with the random deposition of Pt and S atoms onto the substrate surface. As the simulation progresses, the atoms diffuse and interact, leading to the formation of small clusters. These clusters represent the initial nucleation sites. Over time, these nuclei grow by capturing more atoms from the vapor phase, eventually coalescing and arranging into the energetically favorable hexagonal lattice of monolayer PtS₂. researchgate.net This process highlights the critical role of atomic diffusion and competitive reaction kinetics in achieving controlled growth. aip.org

Table 1: Key Parameters in Molecular Dynamics Simulations of PtS₂ Growth

Parameter Description Typical Value/Condition Significance
System Temperature The simulated temperature of the growth environment, influencing atomic mobility and reaction rates. 500-600 °C Controls diffusion and the ability of atoms to arrange into a crystalline structure. researchgate.net
Precursor Ratio The relative concentration of Pt and S atoms in the simulation box. Varied Affects the stoichiometry and phase purity of the resulting film (e.g., PtS vs. PtS₂). aip.org
Substrate The surface on which the PtS₂ growth is simulated. SiO₂/Si The substrate influences adhesion, diffusion, and can induce strain in the growing film. nih.gov
Simulation Time The duration over which the atomic interactions are modeled. Nanoseconds (ns) Must be sufficient to observe nucleation, island formation, and layer assembly. researchgate.net
Interatomic Potentials The force fields used to describe the interactions between Pt-Pt, S-S, and Pt-S atoms. e.g., Lennard-Jones, Morse Determines the accuracy of the simulated physical behavior and structural evolution. researchgate.net

Analysis of Volmer-Weber Growth Modes and Anisotropic Crystal Expansion

The growth of thin films is often categorized into three primary modes: Frank-van der Merwe (layer-by-layer), Stranski-Krastanov (layer-plus-island), and Volmer-Weber (island growth). researchgate.netbg.ac.rscsic.es Theoretical analysis and experimental observations of PtS₂ synthesis frequently point towards a Volmer-Weber growth mechanism. aip.orgresearchgate.net

The Volmer-Weber mode is characterized by the formation of three-dimensional islands that subsequently grow and coalesce to form a continuous film. researchgate.net This occurs when the interactions between the deposited atoms (adatom-adatom) are stronger than the interactions between the deposited atoms and the substrate surface (adatom-substrate). csic.esresearchgate.net In the context of PtS₂ growth on substrates like SiO₂, the Pt and S atoms have a stronger tendency to bond with each other to form stable PtS₂ nuclei rather than wetting the substrate surface uniformly. aip.orgresearchgate.net

This leads to the initial formation of discrete, isolated islands of single-crystal PtS₂. aip.orgresearchgate.net MD simulations and scanning electron microscopy (SEM) images from experimental studies corroborate this model, showing the emergence of distinct, hexagonally shaped PtS₂ crystals on the substrate. researchgate.net

The subsequent growth of these islands exhibits significant anisotropic crystal expansion . This means the crystal grows at different rates in different directions. For PtS₂, the growth is much faster in the lateral (in-plane) directions than in the vertical (out-of-plane) direction. This preferential in-plane growth is responsible for the formation of large, atomically thin flakes. The hexagonal shape of the resulting single crystals is a direct consequence of the underlying crystal lattice and the anisotropic nature of the growth process, where expansion along the crystallographically favored edges is most rapid. aip.orgresearchgate.net

Table 2: Characteristics of Volmer-Weber Growth in PtS₂ Synthesis

Characteristic Observation in PtS₂ Growth Theoretical Implication
Island Nucleation Formation of discrete, hexagonal single crystals on the substrate surface. researchgate.net Adatom-adatom (Pt-S) interactions are stronger than adatom-substrate (PtS₂-SiO₂) interactions. researchgate.netcsic.es
3D Island Formation Initial nuclei are three-dimensional, though often only a few atomic layers thick. The system minimizes energy by forming clusters rather than a uniform monolayer. researchgate.net
Anisotropic Growth Islands expand laterally into large hexagonal flakes with limited vertical growth. aip.org Growth rates are crystallographically dependent, leading to a 2D sheet-like morphology.
Island Coalescence With increased growth time, islands expand and merge to form a polycrystalline or large-area single-crystal film. researchgate.net This is the final stage to achieve a continuous thin film from the initial discrete islands.

Advanced Characterization of Platinum Iv Sulfide: Structural and Compositional Analysis

Diffraction Techniques

X-ray Diffraction (XRD) for Crystalline Phase Identification and Orientation Determination

X-ray diffraction (XRD) is a fundamental technique for confirming the crystalline purity and determining the structural properties of platinum(IV) sulfide (B99878). aip.orgresearchgate.net The compound adopts the cadmium iodide (CdI₂) crystal structure, which consists of layers of octahedrally coordinated platinum atoms sandwiched between layers of pyramidal sulfide centers, held together by van der Waals forces. wikipedia.orghqgraphene.com This corresponds to the 1T crystal structure. nih.gov

XRD analysis on synthesized PtS₂ samples confirms its crystalline nature and phase. aip.orgmdpi.com The diffraction patterns obtained are compared with standard reference data, such as the Joint Committee on Powder Diffraction Standards (JCPDS) card, to verify the phase purity. aip.orgresearchgate.net For instance, studies on platinum sulfide (PtS) have shown agreement with JCPDS card 18-0972, confirming the crystalline integrity of the material. aip.orgresearchgate.net Similarly, XRD patterns for PtS₂ show characteristic peaks that correspond to specific crystallographic planes, confirming the successful synthesis of the desired phase. mdpi.com

Detailed analysis of XRD data provides precise unit cell parameters. For PtS₂, the trigonal crystal structure is characterized by the following lattice parameters: a = b = 0.354 nm and c = 0.504 nm, with angles α = β = 90° and γ = 120°. hqgraphene.com The broadening of diffraction peaks can sometimes indicate the presence of very small crystallites or co-deposition of other elements, which can obstruct crystal growth. researchgate.net

XRD Data for Platinum(IV) Sulfide (PtS₂)
PropertyValueReference
Crystal StructureCadmium Iodide (CdI₂) type (1T) nih.govwikipedia.org
Crystal SystemTrigonal / Hexagonal nih.govhqgraphene.com
Lattice Constant (a)0.354 nm hqgraphene.com
Lattice Constant (c)0.504 nm hqgraphene.com
In-plane Interatomic Distance3.58 ± 0.03 Å nih.gov

Spectroscopic Characterization

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, is a powerful non-destructive tool for probing the intrinsic vibrational properties of materials. arxiv.org It is highly sensitive to the crystal structure, defects, and bonding within the material. arxiv.org

Raman spectroscopy is widely used to characterize the vibrational modes of this compound. researchgate.net Bulk PtS₂ has four Raman-active modes (A₁g + E_g + A₂u + E_u), but typically only the high-frequency modes involving sulfur atom vibrations are observed. The most prominent Raman peaks for PtS₂ are the in-plane E_g mode and the out-of-plane A₁g mode. rsc.orgacs.org

In experimental studies, Raman spectra of PtS₂ thin films excited with a 532 nm laser clearly show three characteristic Raman-active modes. rsc.org These are an out-of-plane E¹_g mode and two in-plane modes, A²₁_g and A¹₁_g. rsc.org Another study identifies the E_g peak corresponding to the in-plane atomic vibration of sulfur atoms and two A₁g peaks (A₁g¹ and A₁g²) for the out-of-plane vibrations. acs.orgnih.gov The positions of these peaks are consistent across different studies, providing a reliable fingerprint for the identification of PtS₂. rsc.orgacs.org Infrared spectroscopy complements Raman by probing IR-active vibrational modes, which correspond to stretching vibrations of the Pt-S bonds. bepls.com

Characteristic Raman Modes of this compound (PtS₂)
ModeVibrational TypeFrequency (cm⁻¹)Source
E¹_gOut-of-plane303 rsc.org
E_gIn-plane310 acs.orgnih.gov
A¹₁_gIn-plane~334 rsc.org
A₁_g¹Out-of-plane325 acs.orgnih.gov
A²₁_gIn-plane343 rsc.org
A₁_g²Out-of-plane340 acs.orgnih.gov

Isotopic substitution is a powerful technique in vibrational spectroscopy to confirm the assignment of vibrational modes. libretexts.org When an atom in a molecule is replaced by one of its isotopes, the atomic mass changes, which in turn alters the reduced mass of the vibrating system. libretexts.orgwikipedia.org According to the principles of vibrational spectroscopy, the vibrational frequency is inversely proportional to the square root of the reduced mass (μ) of the atoms involved in the bond. eolss.net

This relationship can be expressed as: ν ∝ 1/√μ

For this compound, one could substitute the natural sulfur isotope (³²S) with a heavier isotope (³⁴S). This increase in mass would lead to a predictable downshift (a shift to lower frequency or wavenumber) in the vibrational modes involving sulfur atom movement, such as the characteristic E_g and A₁g Raman modes. libretexts.org The magnitude of this shift is largest when the relative change in mass is greatest, as seen with hydrogen-deuterium substitution. libretexts.orgwikipedia.org While the effect would be less pronounced for the heavier sulfur isotopes, it would still be observable and would provide definitive evidence for the involvement of sulfur atoms in those specific vibrations. libretexts.org This technique helps to distinguish Pt-S vibrations from other potential spectral features and provides insight into solid-state vibrational interactions. bepls.comlibretexts.org

The number and activity (Raman or IR) of vibrational modes are determined by the crystal's symmetry, which can be analyzed using group theory. This compound crystallizes in the 1T structure, which belongs to the trigonal crystal system with the D₃d point group symmetry. nih.gov The crystal angles observed in microscopy advocate for a hexagonal symmetry. nih.gov

For the D₃d point group, a group theoretical analysis predicts the following irreducible representations for the optical phonons at the Γ point of the Brillouin zone: Γ_optical = A₁g(R) + 2A₂u(IR) + E_g(R) + 2E_u(IR)

Here, (R) indicates Raman-active modes and (IR) indicates infrared-active modes. This prediction indicates that there should be two Raman-active modes (A₁g and E_g) and four IR-active modes (two A₂u and two E_u). The experimentally observed E_g and A₁g Raman peaks are therefore in excellent agreement with the predictions based on the known crystal symmetry of PtS₂. rsc.orgacs.org This correlation between the observed spectra and the theoretical predictions based on crystal symmetry provides strong confirmation of the material's structure.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound (PtS₂), XPS provides critical insights into its fundamental properties.

Elucidation of Platinum Oxidation States and Chemical Environments

XPS is instrumental in determining the oxidation state of platinum in sulfide compounds. The binding energy of the Pt 4f core level electrons is sensitive to the chemical environment and oxidation state of the platinum atoms. For this compound, the Pt 4f₇/₂ peak is a key diagnostic feature.

Research has shown that the Pt 4f₇/₂ binding energy for Pt(IV) in a sulfide environment (Pt(IV)-S) is observed at approximately 74.0 eV to 74.1 eV. mdpi.com This is distinct from other platinum species. For instance, Pt(II) sulfide (Pt(II)-S) species show a peak at a lower binding energy of around 72.6 eV. mdpi.com In contrast, metallic platinum (Pt⁰) exhibits a Pt 4f₇/₂ peak at about 71.0 eV to 71.5 eV. mdpi.comcmich.edu The clear separation in binding energies allows for the unambiguous identification and quantification of the Pt(IV) oxidation state in a sample.

Studies on the interaction of platinum chloride complexes with sulfide minerals have demonstrated the formation of Pt(IV) sulfide on the mineral surfaces. mdpi.com Initially, Pt(IV) chloride complexes may adsorb, but over time, a reduction to Pt(II) and subsequent formation of both Pt(II) and Pt(IV) sulfides occur. mdpi.com The presence of partially oxidized platinum species (Ptδ+), with valence states between 0 and +4, can also be identified by shifts in the Pt 4f binding energies, typically observed between 71.8 and 72.8 eV. nih.gov

The following table summarizes the characteristic Pt 4f₇/₂ binding energies for different platinum species, which are crucial for the deconvolution of complex XPS spectra and the accurate assignment of oxidation states in samples containing this compound.

Table 1: XPS Pt 4f₇/₂ Binding Energies for Various Platinum Species

Chemical Species Pt 4f₇/₂ Binding Energy (eV) Reference
This compound (PtS₂) ~74.0 - 74.1 mdpi.com
Platinum(II) sulfide (PtS) ~72.6 mdpi.com
Platinum(IV) oxide (PtO₂) ~74.9 xpsdatabase.net
Platinum(II) oxide (PtO) ~72.4 xpsdatabase.net
Metallic Platinum (Pt⁰) ~71.0 - 71.5 mdpi.comcmich.edu
Surface Compositional Analysis and Elemental Speciation

In studies of materials synthesized to be PtS₂, the S 2p spectra can reveal the presence of different sulfur species. For instance, the S 2p₃/₂ peak for disulfide (S₂²⁻) and polysulfide anions can be found at binding energies of approximately 162.6 eV and 163.3 eV, respectively. mdpi.com The presence of these species can influence the precise binding energy of the associated Pt 4f peak. mdpi.com

Furthermore, XPS can detect surface contaminants or other elements introduced during synthesis or environmental interaction. For example, when PtS₂ is formed from platinum chloride precursors, chlorine (Cl) may be detected on the surface. mdpi.com Similarly, oxygen (O) is a common surface contaminant, and its presence can be quantified. This detailed surface compositional analysis is crucial for understanding the purity and surface chemistry of this compound, which in turn affects its properties and performance in various applications.

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. ontosight.aiiaea.org It is element-specific and does not require long-range order, making it suitable for both crystalline and amorphous materials. polymtl.canih.gov XAS is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Probing Unoccupied d-Orbitals for Electronic Structure Elucidation (Platinum L₃-edge XANES)

X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the oxidation state and coordination geometry of the absorbing atom. ontosight.aidiamond.ac.uk For platinum compounds, the Pt L₃-edge XANES spectrum, which arises from the excitation of a 2p electron to unoccupied 5d orbitals, is particularly informative. rsc.org

The intensity and position of the "white line," the prominent peak at the absorption edge, are sensitive to the number of unoccupied states in the 5d orbitals. rsc.org Pt(IV) complexes, having a 5d⁶ electronic configuration, possess more vacancies in the d-shell compared to Pt(II) complexes with a 5d⁸ configuration. rsc.org This results in a significantly more intense white line for Pt(IV) compounds like this compound compared to Pt(II) compounds. rsc.orggeoscienceworld.org This difference in white line intensity serves as a clear indicator for distinguishing between Pt(IV) and Pt(II) oxidation states. rsc.org

Furthermore, the energy position of the absorption edge shifts to higher energies with an increasing oxidation state. researchgate.net Therefore, the Pt L₃-edge of PtS₂ is found at a higher energy compared to that of PtS. researchgate.net Theoretical modeling of XANES spectra can further refine the understanding of the electronic structure. cambridge.org

Determination of Local Atomic Coordination and Interatomic Distances (EXAFS)

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum provides quantitative information about the local atomic environment around the absorbing atom, including coordination numbers, interatomic distances, and the degree of local disorder (Debye-Waller factor). polymtl.caxrayabsorption.org

For this compound (PtS₂), EXAFS analysis at the Pt L₃-edge can precisely determine the Pt-S bond lengths and the number of nearest sulfur neighbors. In studies where Pt⁴⁺ substitutes for iron in pyrrhotite (B1172379), EXAFS fitting revealed that the Pt⁴⁺ atom is surrounded by six sulfur atoms at a distance of approximately 2.39 ± 0.02 Å. geoscienceworld.orgcambridge.org In contrast, PtS-like clusters, where platinum is in the +2 oxidation state, show a coordination number of four sulfur atoms at a shorter distance of about 2.3 Å. cambridge.org

The analysis of more distant coordination shells is also possible, which can reveal information about the arrangement of atoms beyond the first coordination sphere, such as Pt-Pt interactions in the crystal lattice. mdpi.com This detailed structural information is crucial for understanding the precise atomic arrangement in PtS₂ and related materials.

The table below presents EXAFS-derived structural parameters for platinum in different sulfide environments.

Table 2: EXAFS-derived Structural Parameters for Platinum in Sulfide Environments

Sample Description Coordination Shell Coordination Number (N) Interatomic Distance (R, Å) Reference
Pt⁴⁺ in Pyrrhotite Pt-S 6 2.39 ± 0.02 geoscienceworld.orgcambridge.org
PtS-like clusters Pt-S 4 ~2.3 cambridge.org
High-Energy Resolution Fluorescence Detection (HERFD) for Enhanced Spectral Resolution

High-Energy Resolution Fluorescence Detection (HERFD) is an advanced XAS technique that significantly improves the spectral resolution compared to conventional transmission or fluorescence yield measurements. mdpi.comdiamond.ac.uk By using a crystal analyzer to select a narrow band of the fluorescence emission, HERFD-XAS overcomes the lifetime broadening of the core hole, resulting in sharper and more defined spectral features in the XANES region. mdpi.comnih.gov

This enhanced resolution allows for a more precise determination of the platinum oxidation state and coordination environment. mdpi.com The distinction between Pt(II) and Pt(IV) in both chloride and sulfide systems becomes clearer with HERFD-XANES. mdpi.com While the white line and post-edge features are significantly sharpened, the EXAFS-derived interatomic distances remain consistent with those obtained from conventional methods. mdpi.comresearchgate.net

The application of HERFD-XAS is particularly valuable for complex systems where multiple platinum species may coexist or where subtle changes in the electronic structure need to be detected. nih.govesrf.fr The improved clarity of the spectra facilitates a more accurate and detailed characterization of materials like this compound. mdpi.comnih.gov

Angle-Resolved Photoemission Spectroscopy (ARPES) for Band Structure Mapping

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids. mdpi.com By measuring the kinetic energy and emission angle of photoelectrons ejected from a material upon irradiation with high-energy photons, ARPES allows for the mapping of electron energy versus momentum, providing a detailed picture of the occupied electronic states. mdpi.comaps.org This information is critical for understanding a material's electronic and optoelectronic properties, including characteristics like electron effective mass and Fermi velocity. mdpi.com

For this compound (PtS₂), a member of the noble-transition-metal dichalcogenide family, understanding its band structure is key to harnessing its potential in various applications. rsc.org Theoretical studies based on first-principle calculations predict that PtS₂ is a semiconductor with an indirect band gap that is highly dependent on the material's thickness. aip.org The calculated band gap for a single monolayer of PtS₂ is approximately 1.77 eV, which decreases as the number of layers increases, reaching a value of about 0.25 eV for bulk PtS₂. aip.orgmdpi.comhqgraphene.com This layer-dependent electronic property is a hallmark of many two-dimensional (2D) materials and is of significant interest for designing novel electronic devices. aip.org

Unlike related platinum dichalcogenides such as PtSe₂ and PtTe₂, which are semimetallic in their bulk form and undergo a transition to a semiconducting state at the monolayer limit, PtS₂ remains a semiconductor regardless of the number of layers. hzdr.de Consequently, a thickness-dependent metal-to-semiconductor transition is not observed in PtS₂. hzdr.de Experimental ARPES studies would be crucial to verify the theoretically predicted indirect nature of the band gap and precisely map the valence band maximum (VBM) and its evolution with material thickness. mdpi.com While detailed ARPES spectra for PtS₂ are not as widely published as for other dichalcogenides, the technique has been successfully applied to materials like PtSe₂ and PtTe₂, demonstrating its capability to elucidate their complex electronic structures, including the presence of topological surface states and multiple valence bands. hzdr.deresearchgate.netarxiv.org

Table 1: Electronic Properties of this compound Relevant to ARPES Studies
PropertyValueDescriptionSource
Material TypeSemiconductorPtS₂ is a semiconductor in both monolayer and bulk forms. hqgraphene.comhzdr.de
Band Gap TypeIndirectThe valence band maximum and conduction band minimum occur at different points in the Brillouin zone. aip.orghqgraphene.com
Monolayer Band Gap~1.6 - 1.77 eVTheoretically predicted and experimentally supported band gap for a single layer of PtS₂. aip.orgmdpi.comhqgraphene.com
Bulk Band Gap~0.25 eVThe band gap value for bulk crystalline PtS₂. aip.orgmdpi.comhqgraphene.com
Crystal Structure1T (Octahedral)PtS₂ typically crystallizes in the 1T phase, which influences its electronic band structure. rsc.orgmdpi.com

Microscopy Techniques

Microscopy techniques are indispensable for characterizing the physical attributes of materials at the micro- and nanoscale. Techniques such as Transmission Electron Microscopy (TEM) provide direct visualization of a material's morphology, size, and crystal structure. rsc.org

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Morphology and Layer Stacking

High-Resolution Transmission Electron Microscopy (HRTEM) is a critical tool for investigating the atomic-scale structure of materials. It allows for the direct imaging of crystal lattices, defects, grain boundaries, and the stacking of atomic layers in 2D materials like this compound. mdpi.comrsc.org

HRTEM studies performed on PtS₂ films have successfully confirmed their crystalline nature and atomic arrangement. The images reveal the thermodynamically stable 1T phase, characterized by an octahedral coordination where each platinum atom is bonded to six sulfur atoms. aip.orgmdpi.com By analyzing the lattice fringes in HRTEM images, specific crystallographic planes can be identified. For instance, in continuous PtS₂ films, lattice spacings of 0.31 nm, 0.176 nm, and 0.251 nm have been measured, corresponding to the (100), (110), and (002) planes of the PtS₂ crystal, respectively. mdpi.com Other studies have determined lattice constants of 0.28 nm and 0.358 Å from HRTEM and related microscopy data. rsc.orgaip.org

These analyses are often complemented by selected area electron diffraction (SAED), which produces diffraction patterns that confirm the single-crystalline or polycrystalline nature of the material. mdpi.com Furthermore, when combined with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDS) in a Scanning Transmission Electron Microscope (STEM) setup, HRTEM can provide elemental mapping, confirming the chemical composition and stoichiometry of the PtS₂ films. mdpi.com

Morphologically, HRTEM reveals features such as the plate-like shape of PtS₂ nanosheets and can be used to measure their thickness. researchgate.net For example, nanosheets synthesized by liquid exfoliation have been observed with thicknesses of approximately 4 to 5 nm. researchgate.net The technique is also invaluable for assessing the quality of synthesized films, allowing for the visualization of features like cracks or grain boundaries that may arise during material growth or transfer processes. mdpi.com

Table 2: Structural Parameters of this compound Determined by HRTEM and Related Techniques
ParameterMeasured ValueTechniqueSource
Crystal Structure1T PhaseHRTEM, STM rsc.orgmdpi.com
Lattice Spacing (100)0.31 nmHRTEM mdpi.com
Lattice Spacing (110)0.176 nmHRTEM mdpi.com
Lattice Spacing (002)0.251 nmHRTEM mdpi.com
Lattice Constant3.58 ± 0.03 Å (0.358 nm)STM rsc.org
Observed MorphologyContinuous films, plate-shaped nanosheetsHRTEM, TEM mdpi.comresearchgate.net
Nanosheet Thickness~4-5 nmAFM (correlated with TEM) researchgate.net

Electronic Structure and Theoretical Modeling of Platinum Iv Sulfide

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a primary computational tool for exploring the electronic structure and related properties of PtS₂. DFT calculations, often employing the generalized gradient approximation (GGA) with functionals like the Perdew-Burke-Ernzerhof (PBE), have been instrumental in providing a reliable description of the compound's structural and electronic characteristics.

Theoretical studies have consistently shown that the electronic band structure of PtS₂ is highly dependent on its dimensionality. Bulk PtS₂ is predicted to be a semiconductor with an indirect band gap. As the material is thinned down to a monolayer, quantum confinement effects lead to a significant increase in the band gap. The valence band maximum is typically located between the M and gamma points in the Brillouin zone for monolayer structures.

The density of states (DOS) calculations reveal the contribution of different atomic orbitals to the electronic bands. In PtS₂, the states near the Fermi level are primarily composed of Pt 5d orbitals and S 3p orbitals, which play a crucial role in determining the material's electronic and catalytic properties.

Table 1: Calculated Electronic Band Gap of Platinum(IV) Sulfide (B99878)

Dimensionality Calculated Band Gap (eV) Method
Bulk 0.25 DFT
Monolayer 1.68 - 1.794 DFT
3.8 nm thick flake ~1.03 Experimental (STS)

The introduction of defects, such as sulfur vacancies, into the PtS₂ lattice can significantly alter its electronic properties. Theoretical modeling using DFT allows for the investigation of how these defects create localized states within the band gap, which can act as charge trapping centers or mediators for electron transfer. These defect-induced electronic states are crucial in applications like photocatalysis and gas sensing, where they can enhance light absorption and provide active sites for surface reactions. By creating and stabilizing sulfur vacancies, for instance, the electronic structure can be engineered to improve catalytic activity. The presence of these vacancies can be indirectly verified through DFT calculations, which can model the resulting changes in the electronic structure and help explain experimental observations.

Computational studies allow for the comparison of the thermodynamic stability of PtS₂ with its analogs, such as Palladium(IV) sulfide (PdS₂). While direct comparative DFT studies on the thermodynamic stability of pure PtS₂ and PdS₂ are not extensively reported, related research on platinum and palladium complexes suggests that platinum compounds generally exhibit higher thermal and thermo-oxidative stabilities than their palladium counterparts. For instance, palladium(II) complexes are known to be more reactive than analogous platinum(II) complexes. DFT calculations can be employed to determine formation energies and decomposition pathways, providing a theoretical basis for these stability trends. Such studies are crucial for understanding the material's behavior in various environments and for the rational design of new materials with enhanced stability.

DFT calculations are a powerful tool for predicting the spectroscopic properties of PtS₂, which can then be compared with experimental data for validation.

Vibrational Spectroscopy: Theoretical calculations can predict the Raman and infrared (IR) active vibrational modes. For PtS₂, the characteristic Raman peaks corresponding to the in-plane (E₂g) and out-of-plane (A₁g) vibrations of sulfur atoms have been calculated and are in good agreement with experimental Raman spectra. These calculations help in the interpretation of experimental spectra and in understanding the lattice dynamics of the material.

Optical Spectroscopy: The optical properties of PtS₂ can be modeled by calculating the frequency-dependent dielectric function. These calculations provide insights into the material's absorption and refractive index, which are essential for optoelectronic applications. Theoretical predictions have shown that PtS₂ has broadband absorption, making it a promising material for various photonic devices.

Table 2: Predicted Raman Active Modes for Platinum(IV) Sulfide

Mode Symmetry Description Calculated Wavenumber (cm⁻¹)
E₂g In-plane Vibrations of S atoms ~307
A₁g Out-of-plane Vibrations of S atoms ~340

The electronic environment of the platinum nucleus in PtS₂ can be probed by techniques such as ¹⁹⁵Pt solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift in NMR is highly sensitive to the local electronic structure. The "field shift" is a component of the isotope shift that arises from the interaction of the electronic charge density within the finite volume of the nucleus. Different isotopes of an element have slightly different nuclear charge radii, leading to a small change in the electronic energy levels.

While direct computational studies of electronic field-shift effects in PtS₂ are not widely available, the principles can be understood through theoretical frameworks. DFT can be used to calculate the electron density at the platinum nucleus, which is a key parameter in the field shift. The high sensitivity of the ¹⁹⁵Pt chemical shift to the chemical environment, including the oxidation state and ligand coordination, suggests that subtle changes due to isotopic substitution could be theoretically modeled to provide a deeper understanding of the electronic structure. The large chemical shift range of ¹⁹⁵Pt makes it an excellent probe for these subtle electronic effects.

Band Structure Analysis

The band structure of a material describes the relationship between the energy of electrons and their momentum, and it is fundamental to understanding its electronic properties. For PtS₂, band structure analysis reveals its semiconducting nature.

The band gap of PtS₂ is indirect, meaning the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone. This has implications for its optical properties, as electron-hole recombination in indirect bandgap semiconductors is less efficient than in direct bandgap materials.

A key feature of PtS₂ is the strong layer-dependent nature of its band structure. Theoretical calculations have demonstrated that the band gap can be tuned over a wide range by varying the number of layers. This tunability is a significant advantage for designing electronic and optoelectronic devices with specific characteristics. The transition from a smaller band gap in the bulk material to a larger one in the monolayer is a direct consequence of quantum confinement effects.

Characterization of Layer-Dependent Bandgaps

A prominent feature of this compound is its strongly layer-dependent bandgap, which undergoes a significant transition from the monolayer to the bulk material. rsc.orgresearchgate.net Theoretical calculations and experimental data have consistently shown that the bandgap of PtS₂ is widely tunable, decreasing as the number of layers increases. researchgate.netresearchgate.net

For a single monolayer, PtS₂ is a semiconductor with a relatively large indirect bandgap of approximately 1.6 eV. researchgate.nethqgraphene.com As the thickness increases to its bulk form, the bandgap narrows considerably to about 0.25 eV. researchgate.nethqgraphene.com This tunability is a key characteristic that makes PtS₂ a promising candidate for various electronic and optoelectronic devices. Unlike some other platinum dichalcogenides, such as PtSe₂ and PtTe₂, which exhibit a semiconductor-to-semimetal transition, PtS₂ remains a semiconductor in its bulk form. hzdr.deaalto.fi This distinction highlights the unique electronic nature of the sulfide compound within its family.

The relationship between the number of layers and the bandgap has been mapped out through both Density Functional Theory (DFT) calculations and experimental measurements, such as those derived from Tauc plots, which analyze optical absorption data. researchgate.net

Material FormBandgap (eV)Source
Monolayer~1.6 researchgate.nethqgraphene.com
Bulk~0.25 researchgate.nethqgraphene.com

Analysis of High Charge-Carrier Mobility

This compound is recognized for its potential in electronic applications, partly due to its theoretically high charge-carrier mobility. rsc.orgresearchgate.net Charge-carrier mobility is a critical parameter for semiconductor devices, as it determines how quickly charge carriers (electrons or holes) can move through the material under the influence of an electric field. High mobility is essential for the performance of devices like field-effect transistors (FETs) and photodetectors.

Experimental studies have confirmed the excellent electronic properties of few-layer PtS₂. Field-effect transistors fabricated from this material have demonstrated mobilities exceeding 62.5 cm² V⁻¹ s⁻¹ at room temperature. researchgate.net In other applications, such as high-mobility phototransistors, values of 13 cm² V⁻¹ s⁻¹ have been reported for devices built on h-BN substrates. researchgate.net These figures underscore the material's capability to efficiently transport charge, making it a subject of ongoing research for next-generation electronics. researchgate.net

Device TypeReported Mobility (cm² V⁻¹ s⁻¹)Source
Few-layer Field-Effect Transistors (FETs)>62.5 researchgate.net
Few-layer Phototransistor on h-BN13 researchgate.net

Advanced Computational Approaches

Ab Initio Calculations for Potential Energy Curves and Reaction Intermediates

Ab initio calculations, which are based on first principles of quantum mechanics without relying on empirical parameters, are a powerful tool for investigating the fundamental aspects of chemical reactions and material properties. These methods can be used to compute the potential energy surface (PES) for a given chemical system, which maps the energy of the system as a function of the positions of its atoms. From the PES, one can identify reaction pathways, transition states, and the structures of reaction intermediates. aps.orgresearchgate.net

For a material like this compound, ab initio calculations could elucidate the mechanisms of its formation, its thermal stability, and its interactions with other substances. For example, by calculating the potential energy curves for the dissociation of precursor molecules on a platinum surface, one could optimize synthesis processes like chemical vapor deposition. aps.org While detailed studies on the specific potential energy surfaces and reaction intermediates for PtS₂ are not widely available in the published literature, the methodologies are well-established. Techniques such as Density Functional Theory (DFT) are commonly employed to investigate the PES for the dissociative adsorption of molecules on surfaces, identifying energy barriers that inhibit or facilitate reactions. aps.org

Computational Studies on Redox Potentials and Electron Affinities

Computational chemistry provides indispensable tools for predicting the electrochemical properties of materials, including redox potentials and electron affinities. The redox potential quantifies a molecule's tendency to acquire an electron (reduction) or lose an electron (oxidation), a critical factor in applications ranging from batteries to catalysis. mdpi.com Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion.

The prediction of these properties for materials like this compound can be achieved through various computational methods. Density Functional Theory (DFT) is a common approach, often combined with continuum solvation models to simulate the effects of a solvent environment on electrochemical behavior. lu.seresearchgate.net By calculating the energy difference between the oxidized and reduced states of a molecule, its redox potential can be estimated. nih.gov

While specific computational studies detailing the redox potentials and electron affinities for this compound are not extensively documented, the theoretical framework for such investigations is robust. These computational techniques are frequently applied to complex systems, such as iron-sulfur clusters in proteins, to understand their electron transfer mechanisms. lu.senih.govnih.gov Similar approaches could be applied to PtS₂ to predict its electrochemical stability and its suitability for applications involving charge transfer processes.

Chemical Reactivity and Mechanistic Studies of Platinum Iv Sulfide

Dissolution Chemistry in Aqueous and Hydrothermal Systems

While PtS₂ is insoluble in water under standard conditions, its solubility can be enhanced in aqueous and hydrothermal systems, especially those rich in sulfur-containing species. wikipedia.orgnih.gov The dissolution process involves the formation of various stable platinum-sulfur complexes.

The interaction of platinum with sulfide-bearing solutions can lead to the formation of both platinum(II) and platinum(IV) complexes. mdpi.comresearchgate.net In hydrothermal fluids, the dissolution of platinum sulfides is a key mechanism for the transport and concentration of platinum in the Earth's crust. researchgate.netesrf.fr Studies combining solubility measurements and spectroscopy have shown that in solutions saturated with platinum(II) sulfide (B99878) (PtS), the dominant species formed is the tetrahydrosulfide complex, Pt(HS)₄²⁻, across a wide range of hydrogen sulfide concentrations. researchgate.netresearchgate.net

Although many studies focus on the dissolution of PtS, the principles extend to the broader Pt-S system. The interaction of aqueous Pt(IV)-chloride complexes with sulfide minerals demonstrates a complex reaction pathway. Initially, the Pt(IV) complex adsorbs onto the sulfide surface, followed by a reduction to Pt(II) and ligand substitution, forming Pt(II) sulfides. Subsequently, Pt(IV) sulfide species can also be formed. mdpi.com

More recent investigations have highlighted the crucial role of the trisulfur (B1217805) radical ion (S₃•⁻) in mobilizing platinum. This radical ion forms highly stable and soluble complexes with both Pt(II) and Pt(IV). esrf.frpnas.org These platinum-trisulfur complexes are potentially thousands of times more effective at transporting platinum in hydrothermal fluids than complexes with other common ligands like chloride, hydroxide (B78521), or even simple sulfide (HS⁻). esrf.frpnas.org

Quantitative studies have been conducted to determine the solubility and equilibrium constants for platinum sulfide dissolution in hydrogen sulfide-rich environments. For the dissolution of solid platinum(II) sulfide (PtS) to form the stable Pt(II) hydrosulfide (B80085) complex, the reaction is:

PtS(s) + 3 H₂S(aq) ⇌ Pt(HS)₄²⁻ + 2 H⁺ researchgate.net

The equilibrium constant (β₄) for this reaction has been determined over a range of temperatures and pressures. researchgate.net The data indicates that the maximum solubility of platinum as Pt(HS)₄²⁻ in moderately hot (≤350 °C), reduced hydrothermal fluids is in the parts-per-billion (ppb) range at near-neutral pH. researchgate.netresearchgate.net While this is significantly higher than solubility due to chloride or hydroxide complexes under the same conditions, it may not be sufficient to explain the formation of all high-grade platinum ore deposits. researchgate.net This has led to the proposal that other ligands, such as the trisulfur radical ion, are necessary for large-scale platinum transport. researchgate.netesrf.fr

Equilibrium Constant for PtS Dissolution
Temperature RangePressure RangeEquilibrium Reactionlog₁₀β₄ Equation
25–300 °CPsat–600 barPtS(s) + 3 H₂S(aq) ⇌ Pt(HS)₄²⁻ + 2 H⁺0.9 × 1000/T(K) – 19.7 (±0.5)

Data sourced from Laskar et al., 2022. researchgate.net

Ligand Exchange and Substitution Reaction Mechanisms

Ligand exchange and substitution are fundamental reactions for platinum complexes. The reactivity of platinum(IV) sulfide complexes is distinct from that of their platinum(II) counterparts, primarily due to the differences in oxidation state, coordination geometry, and metal-ligand bond strengths.

Platinum(IV) complexes, featuring an octahedral geometry and a d⁶ electron configuration, are generally considered kinetically inert or substitution-inert. quora.comnih.gov This low reactivity is a consequence of the higher ligand field stabilization energy (LFSE) compared to Pt(II) complexes. quora.com As a result, ligand substitution reactions on Pt(IV) centers are typically much slower than on Pt(II) centers. nih.gov

Kinetic studies on the substitution of dimethyl sulfide (SMe₂) ligands in cyclometallated Pt(IV) complexes by various phosphines have provided detailed mechanistic insights. researchgate.netuq.edu.au These studies consistently point towards a limiting dissociative (D) mechanism, where the initial and slowest step is the dissociation of the SMe₂ ligand. researchgate.netuq.edu.au

The difference in lability between Pt(IV) and Pt(II) complexes is significant. Pt(II) complexes, with a d⁸ electron configuration and typically a square-planar geometry, are more labile and reactive. quora.com The Pt-ligand bonds in Pt(IV) complexes are stronger, and the octahedral coordination sphere is more sterically crowded, both of which hinder associative attack by an incoming ligand and increase the energy barrier for ligand dissociation. quora.comnih.gov

For substitution reactions to occur in many Pt(IV) systems, a reduction to a more reactive Pt(II) intermediate is often required. nih.gov However, direct substitution on Pt(IV) centers can and does occur, albeit slowly. The nature of the other ligands in the complex significantly influences the lability of the leaving group. For instance, the donor character of the ligands trans to the leaving group can affect the rate of dissociation. researchgate.netuq.edu.au

General Reactivity Comparison: Pt(II) vs. Pt(IV) Complexes
PropertyPlatinum(II) AnalogsPlatinum(IV) Complexes
Oxidation State+2+4
Electron Configurationd⁸d⁶
Typical GeometrySquare-planarOctahedral
Kinetic LabilityRelatively Labile / ReactiveInert / Non-labile
Substitution MechanismOften Associative (A) or Interchange (I)Often Dissociative (D) or requires reduction

Information compiled from sources. quora.comnih.gov

The dissociation of the ligand from the six-coordinate octahedral Pt(IV) complex generates a highly reactive five-coordinate (pentacoordinated) intermediate. researchgate.netuq.edu.au This intermediate species exists in a steady-state concentration and subsequently reacts rapidly with the incoming ligand in a second, faster step to form the final product. researchgate.net The existence of these pentacoordinated Pt(IV) intermediates is a critical feature of the reaction mechanism. The entropy of activation (ΔS‡) for the dissociation step is positive, which is consistent with a dissociative process where the transition state has greater disorder than the reactants. researchgate.netuq.edu.au

Redox Mechanisms of this compound Species

The reduction of platinum(IV) to platinum(II) is a critical step in many of its chemical and biological processes. nih.gov This transformation can proceed through distinct mechanistic pathways, largely classified as inner-sphere or outer-sphere electron transfer. The nature of the reducing agent, particularly sulfur-containing species, is crucial in these mechanisms.

The transfer of electrons from a reductant to a Pt(IV) center can occur via two primary mechanisms:

Outer-Sphere Electron Transfer: In this pathway, the coordination shells of both the reductant and the Pt(IV) complex remain intact during the electron transfer event. davuniversity.orglibretexts.org The electron tunnels directly from the reductant to the oxidant. This process does not involve the formation or breaking of chemical bonds between the two species, and the interaction is primarily electrostatic. libretexts.org The rate of outer-sphere transfer is influenced by the ability of the reactants to adjust their bond lengths to a suitable transition state geometry prior to the electron jump, as dictated by the Franck-Condon principle. davuniversity.org

Inner-Sphere Electron Transfer: This mechanism involves the formation of a precursor complex where a ligand acts as a bridge between the reductant and the Pt(IV) center. davuniversity.orgsapub.org The electron is transferred through this bridging ligand. This pathway requires at least one of the reactants to be substitutionally labile to allow the formation of the bridge. davuniversity.orglibretexts.org Computational studies on the reduction of Pt(IV) complexes by sulfur-containing reductants like L-Cysteine have proposed inner-sphere mechanisms where the thiol group attacks an axial ligand (e.g., chloride), forming a bridge that facilitates electron transfer. rsc.org Several variations of the inner-sphere mechanism have been proposed, including ligand-bridge electron transfer, ligand-bridge-H- transfer, and Pt(II)-catalyzed pathways where a Pt(II) species itself acts as a bridge. rsc.orgnih.gov

The choice between these pathways is influenced by factors such as the nature of the ligands on the Pt(IV) complex, the identity of the reducing agent, and the reaction conditions. rsc.orgrsc.org

Sulfur-containing compounds are particularly effective at reducing Pt(IV) complexes. These reductants are relevant in geochemical processes, hydrometallurgy, and as biological activators of platinum-based drugs. nih.govsemanticscholar.orgimim.pl

Common sulfur-containing reducing agents include:

Thiols: Biologically important thiols such as L-cysteine, L-methionine, and glutathione (B108866) (GSH) have been shown to reduce various Pt(IV) complexes. researchgate.net Kinetic studies performed under pseudo-first-order conditions have elucidated the rate constants for these reactions. researchgate.net Computational studies suggest that for L-Cys to be a potent reductant at low pH, it must first tautomerize from its common form to an unusual zwitterionic form containing a highly reactive thiolate group (S⁻). rsc.org The reduction can then proceed via an inner-sphere mechanism involving an electrophilic attack of a polarized ligand on the Pt(IV) complex by the thiol, leading to the formation of an RSCl species and subsequent release of a disulfide (RSSR). rsc.org

Thiosulfate (B1220275) (S₂O₃²⁻): Sodium thiosulfate is another key sulfur-containing reductant. Kinetic studies of the reaction between [PtCl₆]²⁻ and sodium thiosulfate show that the reaction is relatively slow and leads to the formation of colloids composed of sulfur, platinum, and platinum sulfide (PtS). imim.pl The mechanism is thought to involve the formation of inactive platinum compounds. nih.govdrugbank.com

Sulfide Minerals: The surfaces of sulfide minerals like galena (PbS) and pyrrhotite (B1172379) (Fe₁₋ₓS) can directly reduce aqueous Pt(IV) chloride complexes. semanticscholar.orgmdpi.com The reactivity of the surface sulfur anions is a key factor, which involves both the reduction of Pt(IV) and the substitution of chloride ions in the platinum coordination sphere. semanticscholar.orgmdpi.com Aqueous bisulfide ions (HS⁻) formed from the acidic dissolution of these minerals can also act as the reducing agent. semanticscholar.orgmdpi.com

The table below summarizes kinetic data for the reduction of various Pt(IV) complexes by sulfur-donor ligands.

Pt(IV) ComplexReducing AgentpHSecond-Order Rate Constant, k₂ (M⁻¹s⁻¹)
[PtCl₄(en)]L-Cysteine2.01.53 ± 0.05
[PtCl₄(en)]Glutathione2.00.133 ± 0.004
[PtCl₄(bipy)]L-Cysteine2.00.17 ± 0.01
[PtCl₄(bipy)]Glutathione2.00.012 ± 0.001
[PtCl₄(dach)]L-Cysteine7.211.2 ± 0.3
[PtCl₄(dach)]Glutathione7.20.091 ± 0.003
researchgate.net

The reduction of Pt(IV) complexes by sulfur-containing agents results in the formation of lower-valent platinum species and oxidized sulfur byproducts.

Reduced Platinum Species: The primary reduction product is typically the corresponding Pt(II) complex, which involves a change in coordination geometry from octahedral for Pt(IV) to square planar for Pt(II). rsc.org This reduction is often accompanied by the loss of the two axial ligands from the original Pt(IV) complex. rsc.orgnih.gov In some cases, particularly with strong reducing conditions or on mineral surfaces, the reduction can proceed further to metallic platinum, Pt(0). semanticscholar.org For example, when Pt(IV) chloride complexes interact with the mineral valleriite, the formation of metallic Pt(0) has been observed after 24 hours. semanticscholar.org The reaction between [PtCl₆]²⁻ and thiosulfate can also lead to the formation of metallic platinum colloids. imim.pl

Oxidized Byproducts: The sulfur-containing reducing agent is concurrently oxidized. When thiols (RSH) act as reductants, they are often oxidized to disulfides (RSSR). rsc.org In the case of sulfide oxidation on platinum electrodes, elemental sulfur is a common product, which can be further oxidized to sulfate (B86663) (SO₄²⁻) at higher potentials. researchgate.net The oxidation of reduced sulfur compounds like sulfide (H₂S) and thiosulfate biochemically often proceeds in stages, ultimately forming sulfate. libretexts.org The interaction of Pt(IV) with sulfide minerals can lead to the formation of Pt(II) and Pt(IV) sulfides on the mineral surface. semanticscholar.orgmdpi.com For instance, on pyrite (B73398), the formation of a Pt(IV) sulfide, possibly PtS₂, has been identified via XPS. mdpi.com

Surface Interactions and Adsorption Phenomena

The interaction of sulfur species with platinum surfaces is a critical aspect of catalysis, electrochemistry, and sensor technology. Sulfur compounds can act as potent poisons for platinum catalysts by strongly adsorbing to active sites. mdpi.commatilda.science

Adsorption on Pure Platinum: Studies using techniques like density functional theory (DFT) and X-ray photoelectron spectroscopy (XPS) have provided detailed insights into sulfur adsorption on platinum. The adsorption of sulfur dioxide (SO₂), a common sulfur-containing molecule, has been studied on different single-crystal platinum surfaces. mdpi.com The adsorption energy and geometry are highly dependent on the crystal face. For a single SO₂ molecule, the adsorption energy was found to be most favorable on the Pt(001) surface, followed by the Pt(011) and Pt(111) surfaces. mdpi.com At high surface coverages on the Pt(111) and Pt(011) surfaces, two neighboring SO₂ molecules can react to form SO and SO₃. mdpi.com Upon adsorption, SO₂ often decomposes to form a surface sulfide, with sulfur chemisorbed onto the platinum. osti.gov The adsorption of sulfide from aqueous solutions onto a Pt(111) electrode results in the disappearance of characteristic electrochemical signals, indicating a complete blocking of the surface by adsorbed sulfur species. matilda.scienceacs.org

Platinum SurfaceAdsorption GeometryAdsorption Energy (Eads)
Pt(001)S,O-bonded-2.47 eV
Pt(011)co-pyramidal-2.39 eV
Pt(011)bridge-2.28 eV
Pt(111)S,O-bonded-1.85 eV
mdpi.com

Adsorption on Bimetallic Systems: The presence of a second metal alloyed with platinum can significantly alter the surface's interaction with sulfur.

In a Cu/Pt(111) system, the presence of copper was found to promote the formation of a bulk-like platinum sulfide. osti.govaip.org Stable copper-sulfide films form on the surface, and their decomposition at elevated temperatures (600–850 K) leads to the evolution of gaseous sulfur, while copper atoms migrate into the platinum bulk to form an alloy. osti.govaip.org

On Pt-Al alloys , the interaction is markedly different. Aluminum is extensively sulfided when exposed to S₂ gas, while platinum remains in a metallic state. osti.gov This indicates that the Pt-Al interactions are stronger than any potential Pt-S interactions on this surface, and the presence of aluminum does not promote the sulfidation of platinum. osti.gov

For Pt₃M(111) alloys (where M = Co, Fe, Cu), these surfaces showed a higher capability for the oxidative desorption of sulfur compared to a pure Pt(111) surface. acs.org This enhancement is attributed to electronic "ligand" effects from the second metal and strain effects, which modify the electronic structure (d-band center) of the platinum atoms. acs.org

These findings highlight that modifying platinum with a second metal can either enhance or inhibit its interaction with sulfur, depending on the nature of the bimetallic bond and the relative stability of the corresponding metal sulfides. osti.govosti.gov

Impact on Surface Electronic Structure and Chemical Activity

The chemical reactivity of this compound (PtS₂), particularly its catalytic prowess, is intrinsically linked to its unique surface electronic structure. As a semiconducting transition metal dichalcogenide (TMD), the arrangement of its electron energy levels dictates how it interacts with other chemical species, making it a compound of significant interest in catalysis and materials science.

Research based on first-principles calculations and experimental studies has established that PtS₂ possesses a layer-dependent indirect bandgap. For a single monolayer, the bandgap is reported to be in the range of 1.6 to 2.01 eV. As the number of layers increases, the bandgap narrows significantly, reaching approximately 0.25 eV in the bulk form. This tunability of the electronic properties is a key characteristic of PtS₂. The electronic structure of PtS₂ and related group 10 TMDs is noted to be substantially different from those of other TMDs with the same crystal structure due to the hybridization between the chalcogen p-orbitals and the metal d-orbitals.

Table 1: Layer-Dependent Indirect Bandgap of 1T-PtS₂ This table summarizes the calculated electronic bandgaps for 1T-PtS₂ as a function of the number of layers.

Number of LayersCalculated Indirect Bandgap (eV)Reference
Monolayer1.77
Monolayer2.01
Bilayer1.51
Trilayer1.24
Quadrilayer1.02
Quinquelayer0.86
Bulk0.25

The surface electronic structure is often probed using techniques like X-ray Photoelectron Spectroscopy (XPS). Studies have identified specific binding energies for the core levels of platinum and sulfur in PtS₂, which confirm the +4 oxidation state of platinum and the nature of the Pt-S bond. The formation of PtS₂ on the surface of other sulfide minerals has been observed during interactions with aqueous platinum complexes. For instance, a Pt 4f₇/₂ component at a binding energy of approximately 74.1 eV is attributed to Pt(IV) sulfide.

Table 2: XPS Core Level Binding Energies for PtS₂ This table presents characteristic binding energies observed for this compound, confirming its chemical state.

Core LevelBinding Energy (eV)AttributionReference
Pt 4f₇/₂74.13Pt-S bonding in PtS₂
Pt 4f₅/₂77.48Pt-S bonding in PtS₂
S 2p₃/₂163.73S-Pt bonding in PtS₂
S 2p₁/₂164.93S-Pt bonding in PtS₂

This surface electronic structure directly governs the chemical activity of PtS₂. In catalysis, the compound's ability to facilitate reactions is valued in organic synthesis for promoting the formation of carbon-carbon and carbon-heteroatom bonds. The presence of sulfur and the specific electronic configuration of platinum create active sites for catalysis. For example, the formation of platinum sulfide species at catalyst interfaces has been shown to enhance performance in the hydrogen evolution reaction (HER). The introduction of sulfur to create Pt/PtS interfaces on a carbon support results in abundant active centers and promotes rapid electron transfer, which is beneficial for the adsorption and dissociation of reaction intermediates. This synergistic effect leads to a marked improvement in catalytic activity compared to traditional platinum-on-carbon catalysts.

Table 3: Comparison of Catalytic Activity for Hydrogen Evolution Reaction (HER) This table compares the performance of a catalyst containing platinum sulfide (PPS/C-400) with a commercial Pt/C catalyst, highlighting the impact of the sulfide interface.

CatalystMass Activity @ 30 mV (A mgPt-1)Tafel Slope (mV dec-1)Reference
PPS/C-400 (contains Pt/PtS interface)0.36243.1
Commercial 20% Pt/C0.193Not specified

Furthermore, the concept of electronic coupling influencing chemical activity is well-demonstrated in nanocomposites. In Ag₂S-Pt nanocomposites, electron transfer from the silver sulfide to the platinum domain increases the electron density around the platinum, which in turn enhances its catalytic activity for reactions like methanol (B129727) oxidation. This principle underscores how modifying the electronic environment of platinum, such as through the formation of a sulfide, is a key strategy for tuning its chemical and catalytic functions.

Table of Mentioned Compounds

Solid State Chemistry and Defect Engineering in Platinum Iv Sulfide

Crystal Structure Determination and Polymorphism

The arrangement of atoms in platinum sulfides can vary, leading to different crystal structures, or polymorphs. The study of these structures is fundamental to understanding the material's properties.

Platinum(IV) sulfide (B99878) crystallizes in a layered structure, which is characteristic of many TMDs. nih.gov This structure consists of two-dimensional sheets stacked upon one another and held together by weak van der Waals forces. hqgraphene.comrsc.org Each sheet is a tri-atomic layer, with a plane of platinum atoms sandwiched between two planes of sulfur atoms. rsc.org

The specific crystal structure is the CdI₂ (1T) type, which has a trigonal or hexagonal symmetry. wikipedia.orgrsc.org In this configuration, the platinum (Pt⁴⁺) atoms are in an octahedral coordination, bonded to six neighboring sulfur (S²⁻) atoms. materialsproject.org Experimental characterization using techniques like scanning tunneling microscopy (STM) and X-ray diffraction (XRD) has confirmed this structure. rsc.orghqgraphene.com The lattice parameters, which define the size and shape of the unit cell, have been determined by various studies. rsc.orghqgraphene.com

Table 1: Crystallographic Data for Platinum(IV) Sulfide (PtS₂) *

Parameter Value Source(s)
Crystal System Trigonal / Hexagonal hqgraphene.commaterialsproject.org
Space Group P-3m1 or P6₃/mmc materialsproject.org
Structure Type CdI₂ wikipedia.orgwebelements.com
Lattice Constant (a) 3.54 - 3.58 Å rsc.orghqgraphene.com
Lattice Constant (c) 5.02 - 5.04 nm hqgraphene.com

Another important platinum sulfide is platinum(II) sulfide (PtS), also known as the mineral cooperite. researchgate.netshef.ac.uk Unlike the layered hexagonal structure of PtS₂, PtS adopts a tetragonal crystal structure. materialsproject.orgwikipedia.orgwikidata.org In this arrangement, platinum atoms are in a square planar coordination with four sulfur atoms. materialsproject.orgwikipedia.org

The PtS phase can be relevant in the context of PtS₂ as it can appear as an intermediate or a co-existing phase during synthesis or decomposition processes. geoscienceworld.orgmdpi.com For instance, during the thermal conversion of platinum films to platinum disulfide, the formation of other platinum sulfide phases like PtS can occur. rsc.org Distinguishing between these phases is crucial and is typically achieved using XRD, where PtS shows a characteristic tetragonal pattern, and X-ray Photoelectron Spectroscopy (XPS), which can differentiate the Pt⁴⁺ and Pt²⁺ oxidation states.

Table 2: Crystallographic Data for Platinum(II) Sulfide (PtS) *

Parameter Value Source(s)
Crystal System Tetragonal materialsproject.orgwikidata.org
Space Group P4₂/mmc researchgate.netmaterialsproject.org
Pt-S Bond Length ~2.32 Å materialsproject.org
Pt Coordination Square Planar shef.ac.ukwikipedia.org

Non-Stoichiometry and Deviations from Ideal Stoichiometryrsc.org

In solid-state compounds, it is common to find deviations from the ideal chemical formula, a phenomenon known as non-stoichiometry. For this compound, this means the ratio of platinum to sulfur atoms can differ slightly from the perfect 1:2 ratio. Such deviations are often accommodated by the formation of point defects in the crystal lattice. For example, studies on the interaction of platinum complexes with sulfide minerals show that Pt(IV) can be reduced to Pt(II) on the mineral surface, leading to the formation of various platinum-sulfur species and demonstrating the potential for variable stoichiometry. mdpi.com The existence of distinct, stable phases like PtS and PtS₂ in the platinum-sulfur system also points to the complex phase relationships that can arise, which are governed by thermodynamic conditions. geoscienceworld.org

High-Pressure Behavior and Phase Transitions

Applying high pressure is an effective method for probing and modifying the structural and electronic properties of materials like PtS₂. iphy.ac.cnsci-hub.se Such studies can reveal details about structural stability, compressibility, and can induce transitions between different electronic or crystal phases. sci-hub.seaps.org

Structural Stability and Volume Compressibility under Extreme Conditions

This compound, which adopts a layered CdI₂-type crystal structure at ambient conditions, demonstrates considerable structural stability under pressure. iphy.ac.cniphy.ac.cnfrontiersin.org High-pressure X-ray diffraction experiments have shown that this layered structure is maintained up to pressures of at least 26.8 GPa, with no structural phase transitions observed in this range. iphy.ac.cniphy.ac.cn

The response of a material's volume to pressure is quantified by its bulk modulus (B₀), a measure of its incompressibility. nasa.gov The pressure-volume data can be analyzed using an equation of state, such as the Birch-Murnaghan equation, to determine this value. aps.orgaps.org Due to its layered nature with strong covalent bonds within the layers and weaker van der Waals forces between them, PtS₂ exhibits anisotropic compressibility. sci-hub.se The material is more compressible along the c-axis (perpendicular to the layers) than in the a-b plane (within the layers). sci-hub.se

Table 2: High-Pressure Parameters for this compound

ParameterApproximate Value
Bulk Modulus (B₀)50 - 70 GPa
c-axis CompressibilitySignificantly higher than a-axis
a-axis CompressibilitySignificantly lower than c-axis

Note: The precise values of the bulk modulus and compressibility can depend on the experimental setup and the specific form of the equation of state used for fitting the data.

Pressure-Induced Electronic and Transport Property Changes (e.g., Semiconducting-to-Metallic Transitions)

The electronic properties of PtS₂ are highly tunable by applying pressure. iphy.ac.cn At ambient pressure, PtS₂ is a semiconductor. wikipedia.org As pressure increases, the distance between atoms decreases, enhancing the overlap of electron orbitals and modifying the electronic band structure. nih.gov

A significant effect of high pressure on PtS₂ is the induction of a transition from a semiconducting to a metallic state. iphy.ac.cn This metallization is observed through electrical resistance measurements, which show a sharp drop at high pressures. The transition is driven by the closure of the electronic band gap. nih.gov For PtS₂, this metallization occurs at pressures around 5.6–6.0 GPa. iphy.ac.cn This pressure-induced electronic transition is typically reversible, with the material reverting to its semiconducting state upon the release of pressure. iphy.ac.cn This tunable behavior highlights the potential for using PtS₂ in novel electronic devices that operate under extreme conditions. nih.gov

Advanced Research Applications of Platinum Iv Sulfide Non Biological Focus

Catalysis and Electrocatalysis

The catalytic and electrocatalytic potential of platinum sulfide-based materials is a major area of investigation. Researchers are particularly focused on its role in the hydrogen evolution reaction (HER), a critical process for clean energy technologies.

Platinum(IV) Sulfide (B99878) as an Electrocatalyst for Hydrogen Evolution Reaction (HER)

Platinum-based materials are highly effective electrocatalysts for the HER due to their optimal hydrogen adsorption energy. mdpi.com However, the high cost and scarcity of platinum necessitate the development of catalysts with low platinum loading. Platinum sulfide has emerged as a key component in this endeavor.

Recent studies have demonstrated that platinum sulfide, often in composite form, exhibits excellent HER performance. For instance, a Pt/PtS electrocatalyst on sulfur-doped carbon nanofilms (PPS/C) showed an ultralow overpotential of 41.3 mV and a low Tafel slope of 43.1 mV dec⁻¹ at a current density of 10 mA cm⁻². mdpi.com This performance is superior to many recently reported Pt-based HER electrocatalysts. mdpi.com The mass-specific activity of this composite was found to be 1.88 times that of commercial 20% Pt/C, highlighting its efficient use of platinum. mdpi.com

The enhanced activity is attributed to the synergistic effect between the platinum and platinum sulfide components, as well as the interaction with the support material. This synergy facilitates charge transfer kinetics and promotes the adsorption and desorption of hydrogen. researchgate.net

Table 1: Performance of Platinum Sulfide-Based Electrocatalysts for HER

CatalystOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Mass Activity (A mgPt⁻¹)Reference
PPS/C-40041.343.10.362 @ 30 mV mdpi.com
PtSA/S–C53Not specifiedNot specified nih.gov
PtNC/S–C11Not specified26.1 @ 20 mV nih.gov
Pt-MoSₓ-394016.5 @ -50 mV acs.org

Mechanistic Investigations of Catalytic Pathways, including Defect-Mediated Processes

Understanding the mechanisms behind the catalytic activity of platinum sulfide is crucial for designing more efficient catalysts. Research indicates that the electronic structure of platinum is significantly influenced by its interaction with sulfur. This interaction can modify the d-band center of platinum, which in turn affects the binding energy of reaction intermediates like hydrogen. nih.govresearchgate.net

Defect engineering is another critical aspect. Sulfur vacancies and edge sites on two-dimensional TMD nanostructures like platinum sulfide can act as active sites for catalytic reactions. rsc.org These defects can influence the adsorption geometry of reactant molecules, thereby controlling the reaction pathway and selectivity. For example, in the hydrogenation of nitroarenes, the concentration of sulfur vacancies can determine whether the reaction proceeds selectively. rsc.org

Furthermore, in photocatalytic systems, defect-mediated electron transfer has been shown to enhance hydrogen evolution. In Pt-CuInS₂/CdS heterostructured nanocrystals, photoinduced electron transfer from defect-mediated trap states in CuInS₂ to the platinum cocatalyst was found to be the dominant pathway for high photocatalytic activity. acs.org

Design of Platinum Sulfide Composites for Enhanced Catalytic Performance

To maximize catalytic efficiency and minimize the use of precious platinum, researchers are developing various platinum sulfide composites. These composites often involve combining platinum sulfide with other materials like metal sulfides, carbon-based supports, and other nanomaterials.

For example, composites of platinum with other metal sulfides such as cobalt sulfide (CoS), tungsten sulfide (WS₂), and molybdenum sulfide (MoS₂) have been explored for hydrogen production. mdpi.com The heterogeneous interfaces in these composites are considered important regions for catalytic reactions, as they can generate local electric fields that regulate the electronic structure of active sites and increase their number. mdpi.com

Advanced Electronic and Optoelectronic Devices

The unique electronic and optical properties of platinum(IV) sulfide make it a material of interest for next-generation electronic and optoelectronic devices.

Potential in Thin-Film Transistors and Semiconductor Device Fabrication

This compound is being investigated for its potential in thin-film transistors (TFTs) due to its high charge-carrier mobility and a layer-dependent bandgap that allows for tuning of its electronic properties. rsc.org The ability to synthesize high-quality thin films of PtS₂ is crucial for these applications. rsc.org While challenges in synthesis exist due to the competing formation of the more stable platinum monosulfide (PtS), scalable methods are being developed. rsc.org

The fabrication of semiconductor devices often involves the deposition of thin films, and materials like platinum sulfide are being explored for various layers within these devices. google.com Metal sulfide thin films can be deposited using techniques like atomic layer deposition (ALD), which allows for precise control over film thickness and composition. google.com

Applications in Sensors and Photovoltaic Cells

The application of platinum sulfide in sensors is an emerging area of research. For instance, decorating porous gallium nitride (GaN) with platinum nanoparticles and treating it with sulfide has been shown to enhance the sensitivity of gas sensors for detecting hydrogen (H₂). kaust.edu.sa The improved performance is attributed to the enhanced hybridization between the orbitals of platinum, sulfur, and hydrogen, which reduces the adsorption energy of hydrogen. kaust.edu.sa

In the realm of photovoltaics, metal sulfides are being explored as alternative materials. americanelements.commdpi.com While platinum itself is often used as a counter electrode in dye-sensitized solar cells, research is ongoing to replace it with more cost-effective materials, including various metal sulfides. mdpi.com The properties of platinum sulfide suggest its potential use in various components of solar energy devices, such as in the form of nanoparticles or thin films to facilitate charge separation and transport. americanelements.com

Principles of Charge Transport in Layered Platinum Sulfide Structures

The layered structure of this compound gives rise to anisotropic properties, meaning its characteristics vary depending on the direction of measurement. This is particularly evident in its charge transport capabilities.

Recent theoretical and experimental studies have explored the charge-transport characteristics of layered materials like PtS₂. acs.org The movement of electrons and "holes" (the absence of an electron) through the material is fundamental to its electrical and thermoelectric properties. In layered structures, charge transport can be significantly different within the planes of the layers compared to transport perpendicular to the layers.

Research into materials with similar layered structures, such as pentagonal PtS₂, has revealed anisotropic thermoelectric properties. acs.org For instance, the figure of merit (zT), a measure of thermoelectric efficiency, can differ significantly along different crystallographic axes. acs.org While specific data for charge transport in PtS₂ is a subject of ongoing research, the principles are based on the mobility of charge carriers within its anisotropic crystal lattice. The layered nature, with van der Waals interactions between adjacent layers, influences the ease with which charges can move, often leading to higher conductivity within the layers. nih.gov

The electronic properties of PtS₂ are also size-dependent. For example, the electronic bandgap of a 3.8 nm thick PtS₂ crystal was found to be approximately 1.03 eV. nih.govresearchgate.net This semiconducting nature is crucial for its potential applications in electronics and photocatalysis. The ability to tune these properties by controlling the material's thickness and structure is a key area of investigation. nih.gov

Geochemical and Environmental Relevance

This compound plays a significant role in various geochemical and environmental processes, particularly in the formation of platinum group element (PGE) ore deposits.

Platinum is generally considered to have low solubility and mobility in aqueous solutions. esrf.fr However, it can be transported and concentrated in hydrothermal fluids, which are hot, water-rich fluids that circulate through the Earth's crust. esrf.frethz.ch The formation of stable complexes is key to this transport. While chloride complexes were initially considered the primary transport agents, their effectiveness at the temperatures and pressures of many hydrothermal systems is limited. hzdr.depnas.org

The interaction of platinum-bearing solutions with sulfide minerals is a crucial mechanism for platinum concentration. mdpi.com When aqueous solutions containing platinum, such as those with Pt(IV) chloride complexes, come into contact with sulfide minerals like pyrite (B73398) or galena, the platinum can be deposited on the mineral surfaces. mdpi.com This process involves the initial adsorption of the platinum complexes, followed by the reduction of Pt(IV) to Pt(II) and the formation of platinum sulfides. mdpi.com

Recent research has highlighted the critical role of novel sulfur species, particularly the trisulfur (B1217805) radical ion (S₃⁻), in the transport of platinum in hydrothermal fluids. esrf.frpnas.org This radical ion forms exceptionally stable and soluble complexes with both Pt(II) and Pt(IV) at elevated temperatures (around 300 °C). pnas.org The stability of these platinum-trisulfur complexes is orders of magnitude greater than that of complexes with more common ligands like chloride or hydrogen sulfide. esrf.fr

The presence of the S₃⁻ radical ion can enhance the solubility of platinum in hydrothermal fluids by a factor of up to 10,000, allowing for the transport of significant quantities of the metal. esrf.fr This discovery helps to explain the enrichment of platinum group elements in various hydrothermal sulfide deposits. esrf.frpnas.org The formation and subsequent breakdown of these S₃⁻ complexes are now considered key factors in the mobilization, transport, and precipitation of platinum in the Earth's crust. pnas.orgnih.gov

The interaction between platinum-bearing fluids and existing sulfide minerals is fundamental to the formation of many PGE ore deposits and is also relevant to mineral processing techniques. mdpi.comoup.com Base-metal sulfides, such as those of iron, nickel, and copper, play a significant role in scavenging platinum and other PGEs from magmas. oup.comcambridge.org

Experimental studies have shown that when solutions of H₂PtCl₆ interact with sulfide minerals, platinum is deposited on their surfaces. mdpi.com The rate of this deposition varies depending on the specific sulfide mineral. mdpi.com For instance, galena and valleriite show a higher rate of platinum uptake compared to pyrite and pyrrhotite (B1172379). mdpi.com The process involves a sequence of reactions, starting with the adsorption of Pt(IV) complexes, followed by reduction to Pt(II) and the formation of Pt(II) sulfides, and eventually Pt(IV) sulfides like PtS₂. mdpi.com In some cases, further reduction to metallic platinum can occur. mdpi.com

This interaction is also important in the context of mineral processing, such as heap leaching, where platinum group elements are extracted from ores. mdpi.com The tendency for platinum to adsorb onto the surface of sulfide minerals can be utilized in these technological processes.

In magmatic systems, platinum and other PGEs tend to partition strongly into immiscible sulfide liquids from silicate (B1173343) melts. nih.govsemanticscholar.org The partitioning behavior of an element is often described by Henry's Law, which states that at a constant temperature, the amount of a gas that dissolves in a liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. In the context of geochemistry, this implies that the partition coefficient (the ratio of the concentration of an element in two phases) should be constant.

However, recent experimental studies have demonstrated that the partitioning of platinum and palladium between sulfide liquid and basaltic melt exhibits non-Henrian behavior. nih.gov Specifically, the sulfide liquid/silicate melt partition coefficients for Pt and Pd (DSL/SM) increase as the concentration of these metals in the sulfide liquid increases. nih.gov For example, at 1 GPa and 1,400 °C, the DSL/SM for platinum was found to increase from approximately 3,500 to 3.5 x 10⁵ as the platinum concentration in the sulfide liquid increased. nih.gov

This finding has significant implications for understanding the distribution of PGEs in planetary magmatic processes and the formation of magmatic sulfide deposits. nih.gov It suggests that the concentration of platinum itself influences how it is distributed between sulfide and silicate melts, a factor that needs to be considered in geochemical modeling. nih.govresearchgate.net This non-ideal behavior may also apply to the partitioning of PGEs between metallic and silicate melts, which is crucial for understanding planetary core formation. nih.gov

Photocatalysis

This compound is a semiconductor, and like many semiconductors, it can act as a photocatalyst. wikipedia.orgacs.org Photocatalysis is a process where a material (the photocatalyst) absorbs light and uses that energy to drive a chemical reaction.

The photocatalytic activity of a material is closely linked to its electronic band structure, specifically its band gap. The band gap of PtS₂ nanoparticles has been shown to be size-dependent, a phenomenon known as quantum confinement. acs.org For example, PtS₂ nanoparticles synthesized at different temperatures exhibited different band gaps, ranging from 3.86 eV to 4.25 eV, which are significantly higher than the band gap of bulk PtS₂. acs.org

Data Tables

Table 1: Experimentally Determined Partition Coefficients for Platinum

Temperature (°C) Pressure (GPa) Pt Concentration in Sulfide Liquid (ppm) Sulfide Liquid/Silicate Melt Partition Coefficient (DSL/SM) Reference
1400 1 60 3,500 nih.gov
1400 1 21,000 3.5 x 10⁵ nih.gov

Table 2: Band Gap of this compound Nanoparticles

Synthesis Temperature (°C) Particle Size Effect Band Gap (eV) Reference
120 Smaller particles 4.25 acs.org
180 Intermediate particles 3.92 acs.org
240 Larger particles 3.86 acs.org

Facilitation of Reactive Oxygen Species Generation for Environmental Remediation

The photocatalytic capacity of this compound (PtS₂), also known as platinum disulfide, is a key area of research for environmental remediation. mdpi.com The fundamental mechanism involves the generation of reactive oxygen species (ROS), which are highly reactive molecules and free radicals capable of degrading persistent pollutants. mdpi.comresearchgate.net When PtS₂ is exposed to light with sufficient energy, it absorbs photons, causing electrons to be excited from the valence band to the conduction band. This process leaves behind positively charged "holes" in the valence band. mdpi.comacs.org

These photogenerated electrons and holes are the primary drivers of ROS production. The holes can oxidize water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst's surface to form highly potent hydroxyl radicals (•OH). mdpi.com Concurrently, the excited electrons can reduce dissolved oxygen molecules, leading to the formation of superoxide (B77818) radicals (•O₂⁻). mdpi.comacs.org These ROS, including •OH and •O₂⁻, are powerful oxidizing agents that can break down complex organic pollutants into smaller, less harmful substances, and ideally, mineralize them into carbon dioxide (CO₂) and water. mdpi.commdpi.com

Research has demonstrated the effectiveness of PtS₂ nanoparticles in degrading organic dyes like methylene (B1212753) blue under visible light. acs.org Scavenging experiments from these studies confirm that holes (h⁺), superoxide radicals (•O₂⁻), and hydroxyl radicals (•OH) are the dominant species responsible for the degradation process. acs.org The efficiency of this process is influenced by several factors, including the dosage of the PtS₂ catalyst and the pH of the solution, which affects the generation of the necessary radicals. acs.org For instance, the degradation efficiency of methylene blue was observed to increase significantly with an increase in the PtS₂ catalyst dosage from 0.2 to 1 mg/mL. acs.org

The following interactive table summarizes research findings on the photocatalytic degradation of pollutants using this compound, highlighting the conditions and outcomes of the process.

PollutantCatalyst FormLight SourceDegradation EfficiencyDominant Reactive Species
Methylene BluePtS₂ Nanoparticles (synthesized at 240°C)Visible Light87.28% after 360 min (with 1 mg catalyst) acs.orgh⁺, •O₂⁻, •OH acs.org
Methylene BluePtS₂ Nanoparticles (synthesized at 180°C)Visible Light81.58% after 360 min (with 1 mg catalyst) acs.orgNot specified
Methylene BluePtS₂ Nanoparticles (synthesized at 120°C)Visible Light63.79% after 360 min (with 1 mg catalyst) acs.orgNot specified

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Tailored Platinum(IV) Sulfide (B99878) Architectures

The precise control over the morphology, crystallinity, and dimensionality of PtS₂ is crucial for tuning its properties and enabling its integration into advanced devices. Emerging research focuses on moving beyond traditional synthesis methods to create complex and tailored architectures.

Current synthetic strategies include chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and the thermal conversion of platinum films. ontosight.airsc.org These methods have been successful in producing thin films and have demonstrated that properties like particle size and morphology can be tailored by controlling synthesis conditions. ontosight.ai However, the demand for more complex structures has led to the exploration of innovative techniques.

One promising approach is the use of nanosphere lithography to create PtS₂ metamaterials, which involves producing honeycomb nanostructures on few-layer PtS₂. researchgate.net This technique allows for the tuning of optical properties by modulating the size of the nanostructures. researchgate.net Another strategy involves the thermolysis of single-source precursors, such as bis(morpholinyl-4-carbodithioato)-platinum(II), at varying temperatures to yield PtS₂ nanoparticles with distinct shapes, from bead-like to quasi-spherical and spherical structures. acs.org

Researchers are also developing scalable and time-efficient methods for producing high-quality thin films. rsc.org A facile metal sulfurization strategy has been reported for the synthesis of wafer-scale PtS films, a significant step towards industrial viability. rsc.org For crystalline structures, a combination of magnetron sputtering and chemical vapor transport has been proposed to grow single-crystal PtS₂ on substrates. researchgate.net Furthermore, precursor reduction routes are being employed to fabricate composite materials, such as Pt/PtS electrocatalysts on sulfur-doped carbon nanofilms, creating heterostructures with enhanced properties. mdpi.com Hydrothermal synthesis is another versatile method being adapted for the creation of various transition metal sulfide nanoparticles, offering a simple and productive route to nanoscale materials. core.ac.uk

These advanced synthetic routes are critical for producing PtS₂ with specific characteristics, such as amorphous phases with porous, nanostructured morphologies that exhibit a high concentration of unsaturated active sites for enhanced catalytic performance. researchgate.net

Synthetic RouteResulting ArchitectureKey AdvantageReference
Nanosphere LithographyHoneycomb Nanostructures / MetamaterialsTunable optical properties researchgate.net
Thermolysis of PrecursorsShape-controlled nanoparticles (bead-like, spherical)Morphological control by temperature acs.org
Metal SulfurizationWafer-scale ultrathin filmsLarge-area, homogeneous synthesis rsc.org
Magnetron Sputtering & CVTSingle-crystal PtS₂High crystallinity researchgate.net
Precursor ReductionPt/PtS heterostructures on carbon supportCreation of composite materials with enhanced activity mdpi.com
Hydrothermal SynthesisNanoparticlesSimplicity and productivity for nanoscale synthesis core.ac.uk

In Situ Characterization Techniques for Dynamic Process Monitoring

To optimize the novel synthetic routes and understand the mechanisms behind PtS₂'s performance in catalytic and electronic applications, researchers are increasingly turning to in situ characterization techniques. These methods allow for real-time observation of material formation and behavior under operational conditions, providing insights that are unattainable with traditional ex situ analysis.

In situ Raman spectroscopy, for instance, can be used to monitor the structural stability of PtS₂ during electrochemical processes, such as high voltage or temperature applications. Another powerful technique is in situ X-ray Absorption Spectroscopy (XAS), which has been employed to probe the coordination and redox state of platinum in complex chemical environments, such as in sulfur-bearing hydrothermal fluids at high temperatures. pnas.org This is crucial for understanding how PtS₂ interacts with its surroundings in applications like catalysis.

For atomic-level visualization, in situ scanning transmission electron microscopy (STEM) allows for the direct observation of structural transformations at interfaces. researchgate.net While demonstrated for platinum silicide formation, this technique holds immense potential for monitoring the growth of PtS₂ nanostructures and the dynamics of interfacial reactions. researchgate.net The broader field of process analytical technology highlights the utility of various spectroscopic tools like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy for real-time reaction monitoring, which can be adapted to oversee the synthesis of PtS₂. spectroscopyonline.com These techniques are particularly valuable for identifying transient and labile intermediate species that would be missed by conventional offline analysis. spectroscopyonline.com

These advanced monitoring tools provide a dynamic picture of synthesis and operational mechanisms, enabling a more rational design of PtS₂-based materials and devices. pnas.orgresearchgate.net

Advanced Computational Modeling of Complex Interfaces and Reaction Networks

Complementing experimental work, advanced computational modeling has become an indispensable tool for predicting the properties of PtS₂ and guiding the design of new materials. Density Functional Theory (DFT) is at the forefront of these efforts, enabling detailed investigations into the electronic structure, thermodynamic stability, and reaction pathways of PtS₂. nsf.gov

Recent computational studies have successfully used DFT to predict the formation of Pt(IV) complexes from Pt(II) precursors, which aligns with experimental observations. researchgate.netresearchgate.net DFT calculations, sometimes coupled with ab initio molecular dynamics (AIMD), are used to simulate the phase stability of PtS₂ under varying temperatures and pressures. These models can also elucidate the electronic band structure, confirming its layer-dependent semiconducting nature which transitions from a wider bandgap in monolayers to a narrower one in bulk material. rsc.orgresearchgate.netresearchgate.net

The predictive power of computational modeling is particularly valuable for exploring complex systems. For example, first-principles simulations are used to investigate the electronic properties of PtS₂-based heterostructures, such as PtS₂/MoTe₂, predicting their band alignment and potential as photocatalysts. frontiersin.org DFT is also employed to study the catalytic activity of PtS₂ for reactions like the hydrogen evolution reaction (HER), helping to identify the active sites and understand the effect of dopants. rsc.org

Emerging trends include the integration of machine learning (ML) with DFT data. ML models can be trained on large datasets, such as those from the Materials Project, to rapidly predict the effects of different dopants on the bandgap and catalytic activity of PtS₂, accelerating the discovery of new functional materials. These computational frameworks provide deep, atomic-level insights that are often difficult to obtain experimentally, guiding the synthesis and application of PtS₂. royalsocietypublishing.org

Modeling TechniqueApplication in PtS₂ ResearchKey InsightsReference(s)
Density Functional Theory (DFT)Calculating electronic band structure, simulating reaction pathways, investigating catalytic activity.Layer-dependent bandgap, formation of Pt(IV) species, HER mechanism. researchgate.netresearchgate.netrsc.org
DFT with AIMDSimulating phase stability under varying conditions.Thermodynamic stability of different PtS₂ phases.
First-Principles SimulationsInvestigating heterostructure properties.Band alignment and charge transfer in PtS₂/MoTe₂ systems. frontiersin.org
Machine Learning (ML) ModelsPredicting properties based on large datasets.Rapid screening of dopant effects on electronic and catalytic properties.

Exploration of New Applications in Energy Conversion and Advanced Materials

The unique properties of PtS₂ make it a highly promising candidate for a new generation of applications in energy conversion and advanced materials. ontosight.ai Research is actively exploring its potential beyond its currently known uses.

The semiconducting properties of PtS₂ are being harnessed for new electronic and optoelectronic devices. ontosight.ai Its layer-dependent bandgap, ranging from ~1.7 eV for a monolayer to ~0.25 eV for bulk, allows for tunable electronic characteristics. rsc.org This has led to the development of prototype devices such as field-effect transistors and photodetectors. ontosight.aiacs.org The creation of p-n junctions, for example by interfacing PtS₂ with silicon, has resulted in diodes with high rectification ratios and photovoltaic capabilities. acs.org Additionally, the engineering of PtS₂ into metamaterials opens up possibilities for novel optoelectronic devices with tailored light-matter interactions. researchgate.net

In the realm of energy storage, the layered structure of PtS₂ is being explored for its potential in battery electrodes and supercapacitors, leveraging its ability to intercalate ions. ontosight.ai The development of materials like PtS₂ is part of a broader effort to utilize transition metal sulfides in next-generation energy technologies. americanelements.comsamaterials.com

Q & A

Q. How can researchers validate the crystallographic structure of this compound?

  • Methodological Answer : Use XRD to identify the crystal lattice parameters (e.g., cubic vs. tetragonal phases). Pair with Raman spectroscopy to detect vibrational modes specific to Pt-S bonds. Cross-validate with high-resolution transmission electron microscopy (HRTEM) to observe atomic arrangements. Discrepancies in reported structures may arise from synthesis conditions (e.g., annealing temperature) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : PtS₂ is stable under standard conditions but may decompose under extreme heat or strong oxidizers. Use fume hoods during synthesis to avoid inhalation of H₂S. Store in airtight containers away from alcohols and oxidizing agents. Toxicity data are limited, so adhere to general platinum compound guidelines (e.g., gloves, lab coats) .

Advanced Research Questions

Q. How can discrepancies in reported catalytic activities of this compound be resolved?

  • Methodological Answer : Catalytic performance (e.g., in hydrogen evolution reactions) varies due to differences in surface defects, crystallinity, and sulfur vacancies. To address contradictions:
  • Standardize testing conditions (e.g., electrolyte pH, temperature).
  • Use X-ray photoelectron spectroscopy (XPS) to quantify surface sulfur vacancies.
  • Compare samples synthesized via identical protocols but tested in different labs to isolate environmental variables .

Q. What advanced techniques are suitable for probing the electronic properties of PtS₂ in optoelectronic applications?

  • Methodological Answer : Ultraviolet photoelectron spectroscopy (UPS) can determine work function and band alignment. Combine with density functional theory (DFT) simulations to correlate experimental bandgap measurements (from UV-Vis spectroscopy) with theoretical models. Note that substrate interactions (e.g., graphene vs. SiO₂) may alter electronic behavior, requiring controlled substrate studies .

Q. How do geological formation processes of platinum-group sulfides inform laboratory synthesis strategies?

  • Methodological Answer : Natural PtS₂ in magmatic sulfide ores forms under high-temperature, sulfur-rich conditions. Replicating this in labs requires:
  • High-pressure reactors to simulate magmatic environments.
  • Use of flux agents (e.g., FeS) to lower synthesis temperatures.
  • Comparative analysis with natural samples via laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) to trace elemental distribution .

Data Analysis and Contradiction Management

Q. Why do XPS studies report conflicting oxidation states for platinum in PtS₂?

  • Methodological Answer : Surface oxidation during sample handling can artificially skew XPS results. Mitigation strategies:
  • Conduct XPS in situ or under inert gas transfer.
  • Use argon sputtering to remove surface oxides before measurement.
  • Cross-check with bulk-sensitive techniques like X-ray absorption spectroscopy (XAS) .

Q. What methodologies optimize the recovery of platinum from sulfide ores in experimental settings?

  • Methodological Answer : Flash flotation (e.g., SKIM-AIR units) achieves >90% Pt recovery by targeting fine-grained sulfides. Key parameters:
  • Pulp density and pH adjustments to enhance mineral buoyancy.
  • Pre-concentration via gravity separation to reduce processing volume.
  • Post-flotation leaching with aqua regia to isolate metallic platinum .

Table: Comparison of Synthesis Methods for PtS₂

MethodPrecursorsConditionsYield (%)Purity (EDS)Key Challenges
HydrothermalPtCl₄, Na₂S200°C, 24h8598%Slow kinetics, high energy
Chemical PrecipitationPtCl₄, H₂S gasRT, pH 3–47295%Agglomeration, impurity uptake
Solid-State ReactionPt, S powders500°C, Ar atmosphere9099%Requires high purity precursors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.